Nor-W-18-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-2,3,5,6-tetradeuterio-N-(2,3,4,5-tetrahydropyridin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKDMGAXVMSQY-UGWFXTGHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=NCCCC2)[2H])[2H])Cl)[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Nor-W-18-d4: Structure, Properties, and Analytical Applications
Disclaimer: This document synthesizes publicly available data. This compound is intended for research and forensic applications only and is not for human or veterinary use.[1]
Executive Summary
This compound is the deuterated form of Nor-W-18, a dealkylation metabolite of the compound W-18.[1][2] Initially, W-18 was reported to be a potent synthetic opioid, but comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[3][4] this compound serves as a critical analytical reference material, primarily used as an internal standard for the accurate quantification of Nor-W-18 in complex matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed overview of the chemical structure, properties, and the analytical context of this compound, alongside the pharmacological profile of its parent compound, W-18.
Chemical Structure and Properties
The key distinction of this compound is the substitution of four hydrogen atoms with deuterium on the benzene ring. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.
This compound
This compound is specifically designed for use in analytical chemistry.
| Property | Value |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide |
| CAS Number | 2701349-29-1 |
| Molecular Formula | C₁₁H₉D₄ClN₂O₂S |
| Formula Weight | 276.8 |
| Purity | ≥99% deuterated forms (d₁-d₄) |
| Formulation | A crystalline solid |
| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O |
| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N |
Nor-W-18 (Non-deuterated)
Nor-W-18 is the primary metabolite of W-18 for which this compound is the internal standard.
| Property | Value |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide |
| CAS Number | 2705469-55-0 |
| Molecular Formula | C₁₁H₁₃ClN₂O₂S |
| Formula Weight | 272.7 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| SMILES | O=S(NC1=NCCCC1)(C2=CC=C(Cl)C=C2)=O |
| InChI Key | KYZKDMGAXVMSQY-UHFFFAOYSA-N |
Solubility
| Solvent | This compound | Nor-W-18 |
| DMF | 30 mg/ml | 30 mg/ml |
| DMSO | 30 mg/ml | 30 mg/ml |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/ml | 0.5 mg/ml |
| Ethanol | 10 mg/ml | 10 mg/ml |
Relationship and Analytical Application
This compound is intrinsically linked to W-18 through metabolism. The diagram below illustrates this relationship and the role of this compound in analytical workflows.
Caption: Metabolic pathway of W-18 and the analytical use of this compound.
Pharmacological Profile of W-18
Despite early reports suggesting W-18 was a potent opioid, rigorous scientific investigation has refuted these claims. A comprehensive pharmacological profiling of W-18 revealed a lack of significant activity at opioid receptors and other major G-protein coupled receptors (GPCRs).
Receptor Binding and Functional Assays
Studies on W-18 have shown:
-
No Opioid Activity: No detectable agonist, antagonist, or allosteric modulator activity at μ, δ, κ, and nociception opioid receptors in various assays.
-
Broad GPCR Screening: A comprehensive screen against the "druggable GPCR-ome" revealed no significant agonist activity at any human druggable GPCR.
-
Weak Non-Opioid Interactions: Weak activity was noted at sigma receptors and the peripheral benzodiazepine receptor (Ki = 271 nM). Some studies also showed weak binding to certain serotonin (5-HT) and benzodiazepine receptors.
-
Inactive Metabolites: Metabolites of W-18, including by extension Nor-W-18, also lack opioid activity.
In Vivo Studies
-
In vivo animal models confirmed the lack of opioid effects. W-18 showed no analgesic activity in either the radiant heat tail-flick or the writhing assays and did not induce classic opioid behaviors in mice.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available. However, its application is well-defined.
Proposed Analytical Workflow
This compound is used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response, ensuring accurate quantification of Nor-W-18.
Caption: General workflow for quantification using a deuterated internal standard.
Pharmacological Screening of W-18
The lack of opioid activity for W-18 was determined through a multi-assay approach. While specific, detailed protocols from the cited studies are extensive, the general methodologies are outlined below.
-
Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor. W-18 was tested against human cloned μ, δ, and κ opioid receptors, but showed no significant inhibition of radioligand binding up to 10,000 nM.
-
Functional Assays (cAMP and β-arrestin): These assays measure the functional consequence of a compound binding to a receptor (e.g., G-protein activation or β-arrestin recruitment). W-18 was evaluated for agonist and antagonist activity at cloned human opioid receptors in both Gᵢ-dependent inhibition of cAMP production and G protein-independent arrestin translocation assays, with no significant activity observed.
-
PRESTO-Tango GPCR Assay Platform: This is a high-throughput screening platform that allows for rapid assessment of agonist activity across hundreds of different GPCRs. W-18 was profiled against essentially all druggable GPCRs in the human genome using this platform and showed no significant activity.
Conclusion
This compound is a highly specific and crucial tool for the forensic and research communities. Its value lies not in any pharmacological effect, but in its utility as a stable isotope-labeled internal standard for the precise measurement of Nor-W-18. The scientific consensus is that the parent compound, W-18, and its metabolites are not opioid agonists, contrary to initial reports. Therefore, the primary relevance of this compound is in analytical toxicology and pharmacokinetic studies aimed at detecting and quantifying the presence of W-18 and its metabolic products.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo [insight.jci.org]
The Role of Nor-W-18-d4 in Modern Analytical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-W-18-d4 is a deuterated analog of nor-W-18, the primary dealkylation metabolite of the potent synthetic compound W-18.[1] While the parent compound, W-18, was initially investigated for its analgesic properties, subsequent research has demonstrated a lack of significant activity at mu, delta, and kappa opioid receptors, with only weak affinity for sigma receptors and the peripheral benzodiazepine receptor (translocator protein).[2] The scientific utility of this compound lies not in its own pharmacological effects, but as a critical tool in the precise quantification of its non-deuterated counterpart, nor-W-18, in complex biological matrices.[1]
This technical guide provides an in-depth overview of the primary application of this compound in research, focusing on its role as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods. We will detail the underlying principles, a generalized experimental protocol, and the metabolic context for its use.
Core Application: Internal Standard for Quantitative Analysis
The primary and most crucial application of this compound is as an internal standard for the accurate quantification of nor-W-18 in various biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1]
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. This is because its chemical and physical properties are nearly identical to the analyte of interest (nor-W-18), but it has a different mass due to the incorporation of deuterium atoms.[2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological samples (e.g., blood, urine, tissue homogenates) are complex mixtures that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate measurement.
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and derivatization steps are accounted for, as the internal standard experiences the same losses.
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the method's precision and accuracy are significantly enhanced.
Physicochemical Data
The following table summarizes key chemical properties for W-18 and the available identifiers for this compound. This data is essential for method development in analytical chemistry.
| Property | W-18 | This compound |
| Formal Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2- piperidinylidene]-benzenesulfonamide | 4-chloro-N-(piperidin-2-ylidene)benzenesulfonamide-d4 |
| CAS Number | 93101-02-1 | Not explicitly available in search results |
| Molecular Formula | C19H20ClN3O4S | C11H9D4ClN2O2S |
| Formula Weight | 421.9 g/mol | Not explicitly available in search results |
| Purity | ≥98% | Not explicitly available in search results |
| UV Maximum | 220, 250 nm | Not explicitly available in search results |
| SMILES | O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--[O-])C=C2)(C3=CC=C(Cl)C=C3)=O | Not explicitly available in search results |
| InChI Key | BKRSVROQVRTSND-VZCXRCSSSA-N | KYZKDMGAXVMSQY-UGWFXTGHSA-N |
Data for W-18 sourced from. Identifiers for this compound sourced from.
Metabolic Pathway and Analytical Workflow
The metabolic conversion of W-18 to nor-W-18 is a key consideration in toxicological and pharmacological studies. The quantification of nor-W-18 is often necessary to understand the pharmacokinetics of the parent compound.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are not publicly available, a general workflow for the quantification of nor-W-18 using this compound as an internal standard can be outlined based on standard analytical procedures.
General Protocol for Quantification of nor-W-18 in a Biological Matrix
1. Sample Preparation:
- Objective: To prepare a calibration curve and quality control samples.
- Procedure:
- Prepare a stock solution of nor-W-18 and this compound in a suitable organic solvent (e.g., methanol).
- Create a series of calibration standards by spiking known concentrations of nor-W-18 into a blank biological matrix (e.g., drug-free plasma).
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction:
- Objective: To isolate nor-W-18 and this compound from the biological matrix.
- Procedure:
- To a known volume of the unknown sample, calibrators, and QCs, add a fixed amount of the this compound internal standard solution.
- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, use a more specific extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further clean up the sample.
- Evaporate the organic solvent from the extracted sample under a stream of nitrogen.
- Reconstitute the residue in a mobile phase-compatible solvent.
3. LC-MS/MS Analysis:
- Objective: To separate and detect nor-W-18 and this compound.
- Procedure:
- Inject the reconstituted sample into an LC-MS/MS system.
- Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
- Monitor at least two specific precursor-to-product ion transitions for both nor-W-18 and this compound to ensure specificity.
4. Data Analysis and Quantification:
- Objective: To determine the concentration of nor-W-18 in the unknown sample.
- Procedure:
- Integrate the peak areas for both the analyte (nor-W-18) and the internal standard (this compound).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
- Determine the concentration of nor-W-18 in the unknown samples by interpolating their peak area ratios from the calibration curve.
"Start" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Sample Prep" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="1. Sample Preparation\n(Calibrators, QCs)"];
"Spiking" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="2. Spike Unknowns and Calibrators\nwith this compound"];
"Extraction" [fillcolor="#FBBC05", fontcolor="#202124", label="3. Extraction\n(SPE or LLE)"];
"Analysis" [fillcolor="#34A853", fontcolor="#FFFFFF", label="4. LC-MS/MS Analysis\n(MRM Mode)"];
"Quantification" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="5. Quantification\n(Peak Area Ratio vs. Conc.)"];
"End" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Sample Prep" [color="#202124"];
"Sample Prep" -> "Spiking" [color="#202124"];
"Spiking" -> "Extraction" [color="#202124"];
"Extraction" -> "Analysis" [color="#202124"];
"Analysis" -> "Quantification" [color="#202124"];
"Quantification" -> "End" [color="#202124"];
}
Conclusion
This compound is a specialized and indispensable tool for researchers in analytical toxicology, pharmacology, and forensic science. Its utility is not derived from any inherent biological activity but from its role as a stable isotope-labeled internal standard. By enabling the highly accurate and precise quantification of the W-18 metabolite, nor-W-18, it allows for reliable pharmacokinetic and metabolic studies of the parent compound. The principles and generalized protocols outlined in this guide provide a framework for the application of this compound in a research setting.
References
Nor-W-18-d4 certificate of analysis
Technical Guide: Nor-W-18-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a deuterated analog of nor-W-18, which is a dealkylation metabolite of the potent analgesic compound W-18.[1][2] Due to its isotopic labeling, this compound serves as a critical analytical reference standard. It is primarily utilized as an internal standard for the precise quantification of nor-W-18 in biological and forensic samples via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] The use of a stable isotope-labeled internal standard such as this compound is essential for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and reliability of quantitative results.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Formal Name | 4-chloro-N-(1,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide | |
| CAS Number | 2701349-29-1 | |
| Molecular Formula | C₁₁H₉D₄ClN₂O₂S | |
| Molecular Weight | 276.8 | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Formulation | A solid | Cayman Chemical |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml | |
| λmax | 243 nm | |
| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O | |
| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N | |
| Stability | ≥ 4 years | |
| Storage | -20°C | Cayman Chemical |
Experimental Protocols
General Protocol for Quantification of Nor-W-18 using this compound as an Internal Standard
The following outlines a general experimental workflow for the quantification of the W-18 metabolite, nor-W-18, from a biological matrix (e.g., plasma, urine) using this compound as an internal standard. This procedure is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation:
- A known concentration of this compound (internal standard) is spiked into the biological sample.
- The sample undergoes protein precipitation, typically with a cold organic solvent like acetonitrile.
- The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
- The supernatant, containing the analyte (nor-W-18) and the internal standard (this compound), is collected.
- The supernatant may be further concentrated by evaporation and then reconstituted in a suitable solvent for LC-MS analysis.
2. LC-MS Analysis:
- An aliquot of the prepared sample is injected into the LC-MS system.
- Chromatographic separation is achieved on a suitable column (e.g., C18) with a specific mobile phase gradient.
- The mass spectrometer is operated in a selected reaction monitoring (SRM) mode to detect and quantify specific precursor-to-product ion transitions for both nor-W-18 and this compound.
3. Data Analysis:
- The peak areas for both the analyte (nor-W-18) and the internal standard (this compound) are integrated.
- A calibration curve is constructed by analyzing a series of known concentrations of nor-W-18 with a constant concentration of this compound.
- The ratio of the peak area of nor-W-18 to the peak area of this compound is plotted against the concentration of nor-W-18.
- The concentration of nor-W-18 in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.
Visualizations
Analytical Workflow for Nor-W-18 Quantification
The following diagram illustrates the general workflow for quantifying nor-W-18 using this compound as an internal standard.
Caption: General workflow for nor-W-18 quantification.
Metabolic Relationship
This diagram shows the metabolic relationship between W-18, its metabolite nor-W-18, and the deuterated internal standard this compound.
Caption: Metabolic pathway of W-18 and relation to this compound.
Disclaimer: The information provided in this document is intended for research and forensic applications only. Detailed signaling pathway information for this compound is not publicly available, as its primary application is as an analytical standard. The experimental protocol provided is a general guideline and may require optimization for specific applications.
References
In-Depth Technical Guide to Nor-W-18-d4: An Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nor-W-18-d4, a deuterated analog of a metabolite of the W-series compound, W-18. This document details its chemical properties, proposed synthesis, and its primary application as an internal standard in analytical chemistry. Furthermore, it delves into the pharmacology of the parent compound, W-18, and provides detailed experimental protocols relevant to its study.
Core Compound Data: this compound
This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the compound W-18.[1] Its primary utility is as an internal standard for the accurate quantification of nor-W-18 in biological matrices using mass spectrometry-based techniques.[1]
| Property | Value | Reference(s) |
| CAS Number | 2701349-29-1 | [1] |
| Molecular Formula | C₁₁H₉D₄ClN₂O₂S | [1] |
| Molecular Weight | 276.8 g/mol | [1] |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide | |
| Synonyms | Desphenethyl-W-15-d₄, Desphenethyl-W-18-d₄, nor-W-15-d₄, nor-W-19-d₄ | |
| Purity | ≥99% deuterated forms (d₁-d₄) |
Pharmacology of the Parent Compound: W-18
Initially synthesized in the 1980s during research into analgesics, W-18 was later mischaracterized in the popular press as a potent opioid. However, comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites do not possess significant activity at opioid receptors.
Instead, W-18 exhibits weak activity at sigma receptors and the translocator protein (18kDa), also known as the peripheral benzodiazepine receptor.
W-18 Metabolism
The metabolic fate of W-18 involves dealkylation to produce nor-W-18. The use of this compound as an internal standard is critical for accurately studying the pharmacokinetics and metabolism of W-18.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 4-chlorobenzene-d₄-sulfonyl chloride
A solution of deuterated chlorobenzene (benzene-d₅-chloro) in a suitable solvent would be reacted with chlorosulfonic acid. The resulting sulfonyl chloride would then be isolated.
Step 2: Synthesis of this compound
The deuterated 4-chlorobenzenesulfonyl chloride would then be reacted with 2-aminotetrahydropyridine in the presence of a base, such as pyridine or triethylamine, to yield this compound. The product would then be purified using column chromatography.
Quantification of nor-W-18 using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the quantification of nor-W-18 in a biological matrix like urine, using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 1 mL of urine, add a known concentration of this compound internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute nor-W-18 and the internal standard with a stronger, basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve chromatographic separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both nor-W-18 and this compound would be monitored. These would need to be determined by infusing pure standards.
-
3. Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the nor-W-18 analyte to the peak area of the this compound internal standard against the concentration of the analyte. The concentration of nor-W-18 in the unknown samples is then determined from this calibration curve.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., W-18) for the sigma-1 receptor.
1. Materials
-
Membrane preparation from tissues or cells expressing sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific binding control: Haloperidol.
-
Test compound (W-18).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Glass fiber filters.
-
Scintillation counter.
2. Procedure
-
In assay tubes, combine the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound (W-18).
-
For determining non-specific binding, use a high concentration of haloperidol instead of the test compound.
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand.
Signaling Pathways of W-18's Putative Targets
While W-18's interaction is weak, understanding the general signaling of its targets, the sigma-1 receptor and the translocator protein, is important for contextualizing its pharmacological profile.
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It is involved in regulating calcium signaling between the ER and mitochondria, and it can modulate the activity of various ion channels and G-protein coupled receptors.
This guide provides a foundational understanding of this compound and its relevance in the study of W-18. The provided protocols are intended as a starting point for researchers, and specific parameters may require optimization based on the experimental setup and instrumentation.
References
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly in the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the pursuit of unparalleled accuracy and precision is paramount. This in-depth technical guide delves into the core principles, applications, and practical considerations of employing deuterated internal standards, the undisputed gold standard for robust and reliable quantification. By effectively compensating for a wide range of analytical variabilities, these standards empower researchers to generate data of the highest caliber.
The Core Principle: Isotope Dilution Mass Spectrometry
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[1] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.
Key Advantages of Deuterated Standards
The use of deuterated internal standards offers significant advantages over other types of internal standards (e.g., structural analogs) or methods without an internal standard.
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS analysis. Because deuterated standards have nearly identical chromatographic retention times and ionization efficiencies to the analyte, they experience the same matrix effects. By calculating the analyte-to-internal standard ratio, these effects are effectively normalized, leading to more accurate quantification.
-
Correction for Sample Preparation Variability: Losses of the analyte during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are a common source of error. A deuterated internal standard, when added at the beginning of the process, experiences the same physical losses as the analyte, ensuring that the final measured ratio remains unaffected.
-
Improved Accuracy and Precision: By compensating for both physical and ionization-based variations, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative assays.
Quantitative Data on Performance Improvement
The superiority of deuterated internal standards is well-documented. The following tables summarize quantitative data from various studies, illustrating the significant improvements in assay performance.
| Internal Standard Type | Precision (%CV) | Accuracy (%Bias) | Reference |
| Deuterated Internal Standard | 4.9% | Not significantly different from true value | |
| Structural Analogue | 8.6% | 3.2% deviation from true value | |
| No Internal Standard | >15% | Unreliable |
Table 1: Comparison of Precision and Accuracy with Different Internal Standards. This data illustrates a significant improvement in precision (lower coefficient of variation) and accuracy when using a deuterated internal standard compared to a structural analogue or no internal standard.
| Parameter | Without Deuterated Standard | With Deuterated Standard | Reference |
| Inter-day Precision (%CV) | 12.5% | 5.8% | |
| Intra-day Precision (%CV) | 9.8% | 3.7% | |
| Matrix Effect Variation (%CV) | 25.3% | 6.1% |
Table 2: Impact of Deuterated Standard on Assay Validation Parameters. This table highlights the substantial reduction in variability for key validation parameters when a deuterated internal standard is incorporated into the bioanalytical method.
Experimental Protocols
The following provides a generalized methodology for a typical quantitative LC-MS/MS analysis of a small molecule in human plasma using a deuterated internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.
-
Analyte Working Solutions (for calibration curve and QCs): Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the mass spectrometer when added to the samples. The concentration should be consistent across all samples, calibrators, and quality controls.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.
-
Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution. Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters for an LC-MS/MS system. These will require optimization for the specific analyte and internal standard.
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Optimize the MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the deuterated internal standard.
-
Critical Considerations for Implementation
While deuterated standards are powerful tools, their effective use requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The isotopic purity of the deuterated standard is critical. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. Isotopic enrichment should ideally be ≥98%.
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule, avoiding sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups). Exchange can compromise the integrity of the analysis.
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. While their chromatographic behavior is nearly identical, highly deuterated compounds can sometimes exhibit a slight retention time shift.
-
Mass Shift: A sufficient mass difference between the analyte and the deuterated standard (typically ≥ 3 Da) is necessary to prevent isotopic crosstalk.
Applications in Drug Development
Deuterated compounds play a crucial role beyond their use as internal standards in analytical testing.
-
Pharmacokinetic Analysis: By using deuterium as a tracer, scientists can accurately measure drug absorption, distribution, metabolism, and excretion (ADME), and determine the half-life of a drug more precisely.
-
Metabolic Stability Studies: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down the rate of metabolic pathways where C-H bond cleavage is the rate-determining step. Strategically placing deuterium at metabolically labile sites can enhance a drug's metabolic stability, improve its pharmacokinetic profile, and potentially reduce toxic metabolite formation.
Conclusion
The use of deuterated internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. By effectively compensating for a wide range of analytical variabilities, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability, thereby supporting robust decision-making in research and regulatory submissions.
References
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) Core of Nor-W-18-d4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for Nor-W-18-d4. This technical guide has been compiled from available scientific literature and safety data for the parent compound W-18 and its metabolite nor-W-18. The information provided is intended for research and forensic applications and should be used as a supplementary resource to standard laboratory safety practices.
Introduction
This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the potent synthetic compound W-18.[1] Primarily, this compound serves as an analytical reference standard, specifically as an internal standard for the accurate quantification of nor-W-18 in biological matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring the precision and accuracy of quantitative results.[3]
Initially, W-18 was synthesized in the 1980s during research into analgesics and was reported to have potent opioid-like activity.[4] However, subsequent comprehensive pharmacological studies have shown that W-18 and its metabolites do not have significant activity at opioid receptors.[5] Instead, W-18 exhibits weak affinity for sigma receptors and the peripheral benzodiazepine receptor.
Physicochemical Properties
The following tables summarize the known physicochemical properties of W-18 and its metabolite, nor-W-18.
Table 1: Physicochemical Properties of W-18
| Property | Value | Source |
| Formal Name | 4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]-benzenesulfonamide | |
| CAS Number | 93101-02-1 | |
| Molecular Formula | C₁₉H₂₀ClN₃O₄S | |
| Formula Weight | 421.9 g/mol | |
| Purity | ≥98% | |
| Formulation | A neat solid | |
| Melting Point | 157 to 158 °C (315 to 316 °F) | |
| λmax | 220, 250 nm | |
| SMILES | O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--=O)C=C2)(C3=CC=C(Cl)C=C3)=O | |
| InChI Key | BKRSVROQVRTSND-VZCXRCSSSA-N |
Table 2: Physicochemical Properties of nor-W-18
| Property | Value | Source |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide | |
| CAS Number | 2705469-55-0 | |
| Molecular Formula | C₁₁H₁₃ClN₂O₂S | |
| Formula Weight | 272.7 g/mol | |
| Purity | ≥98% | |
| Formulation | A crystalline solid | |
| λmax | 243 nm | |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml; Ethanol: 10 mg/ml | |
| SMILES | O=S(NC1=NCCCC1)(C2=CC=C(Cl)C=C2)=O | |
| InChI Key | KYZKDMGAXVMSQY-UHFFFAOYSA-N |
Toxicological Data
Given the absence of specific toxicity data, this compound and its non-deuterated counterpart should be handled with the same precautions as any novel psychoactive substance or uncharacterized chemical. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of nor-W-18. The following is a detailed methodology for the analysis of W-18 and its metabolites in a biological matrix (e.g., urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from a protocol for W-18 analysis.
4.1. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of the biological matrix (e.g., urine), add 10 µL of a 1 µg/mL solution of this compound as the internal standard.
-
Conditioning: Condition a solid-phase extraction (SPE) cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex the sample to ensure complete dissolution and transfer it to an autosampler vial for analysis.
4.2. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate nor-W-18 from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
nor-W-18: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically.
-
This compound: Precursor ion (m/z) → Product ion (m/z) - To be determined empirically, typically with a +4 Da shift from the non-deuterated analyte.
-
-
Instrument-dependent parameters (e.g., collision energy, declustering potential) must be optimized.
-
4.3. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of nor-W-18 and a constant concentration of this compound.
-
Quantification: Determine the concentration of nor-W-18 in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Mandatory Visualizations
Metabolic Pathway of W-18
The following diagram illustrates the metabolic conversion of W-18 to its dealkylation metabolite, nor-W-18.
Caption: Metabolic pathway of W-18 to nor-W-18.
Analytical Workflow for Quantification
This diagram outlines the general workflow for the quantitative analysis of nor-W-18 using this compound as an internal standard.
Caption: Workflow for nor-W-18 quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. W-18 (drug) - Wikipedia [en.wikipedia.org]
- 5. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: An In-depth Technical Guide to Isotopic Labeling of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacology, metabolomics, and drug development, the pursuit of accuracy and precision is paramount. The use of internal standards is a fundamental practice to control for analytical variability. Among the various types of internal standards, those labeled with stable isotopes have emerged as the "gold standard," offering unparalleled reliability. This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with isotopically labeled internal standards.
Core Principles of Isotopic Labeling for Internal Standards
An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any loss of analyte during extraction, or variations in instrument response, are mirrored by the IS, allowing for accurate correction.[] Stable isotope-labeled (SIL) internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their shared physicochemical properties ensure they co-elute during chromatography and experience the same matrix effects.
Commonly used stable isotopes for labeling internal standards include Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O). The choice of isotope and labeling position is critical and can impact the standard's performance.
Comparative Analysis of Common Stable Isotopes
The selection of a stable isotope for labeling an internal standard is a critical decision that can influence the accuracy and robustness of a quantitative assay. While all SIL-IS are superior to structural analog internal standards, there are key differences between the commonly used isotopes.
| Feature | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) & Oxygen-18 (¹⁸O) |
| Cost & Availability | Generally lower cost and more readily available. | More expensive and less commercially available than deuterated standards.[2] | Availability and cost are variable, often synthesized for specific applications. |
| Isotopic Stability | Can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[3] | Highly stable as the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | Generally stable, incorporated into the molecular structure. ¹⁸O in carboxyl groups can be susceptible to back-exchange under certain pH and temperature conditions. |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect." This is more pronounced with a higher number of deuterium substitutions. | Excellent co-elution with the unlabeled analyte as the physicochemical properties are virtually identical. | Excellent co-elution with the unlabeled analyte. |
| Potential for Isotopic Interference | Lower natural abundance, but in-source fragmentation and H-D exchange can complicate spectra. | The natural abundance of ¹³C is ~1.1%, which can be a consideration for low-level quantification. | Lower natural abundance, generally providing clean analytical signals. |
| Synthesis | Can be introduced via H/D exchange or de novo synthesis. Exchange methods are simpler but offer less control over labeling position. | Requires de novo chemical synthesis using ¹³C-containing building blocks, offering precise control over label position. | Typically incorporated through de novo synthesis or enzymatic reactions. |
Quantitative Data Summary: Performance Comparison
The use of isotopically labeled internal standards significantly improves the precision and accuracy of quantitative bioanalytical methods. The following table summarizes typical validation parameters for the quantification of an analyte using different types of internal standards.
| Parameter | Non-Isotopic IS (Structural Analog) | Deuterated (²H) IS | Carbon-13 (¹³C) IS |
| Accuracy (% Bias) | Within ±15% (may vary with matrix effects) | Within ±10% | Within ±5% |
| Precision (%CV) | < 15% | < 10% | < 5% |
| Matrix Effect | Variable and can be significant | Significantly reduced | Effectively eliminated |
| Recovery | Can differ significantly from the analyte | Generally similar to the analyte | Virtually identical to the analyte |
Note: The values presented are generalized from multiple sources and can vary depending on the specific assay, analyte, and matrix.
One study comparing a non-isotope-labeled internal standard (zileuton) and a stable isotope-labeled internal standard (lapatinib-d3) for the analysis of lapatinib in human plasma found that while both methods showed acceptable accuracy and precision in pooled plasma, only the isotope-labeled IS could correct for the interindividual variability in recovery from patient plasma samples. Another study on the depsipeptide kahalalide F reported that the use of a SIL internal standard resulted in a mean bias of 100.3% with a standard deviation of 7.6%, a significant improvement in both accuracy and precision compared to an analogous internal standard which had a mean bias of 96.8% and a standard deviation of 8.6%.
Experimental Protocols
General Protocol for Quantitative Analysis of a Drug in Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard
This protocol outlines a general procedure for the quantification of a small molecule drug in human plasma.
1. Materials and Reagents:
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Analyte reference standard
-
¹³C-labeled internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of the analyte and the ¹³C-IS in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards by spiking blank human plasma with the analyte stock solution to achieve a concentration range covering the expected sample concentrations.
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 20 µL of the ¹³C-IS working solution (at a fixed concentration).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS. The precursor ion for the ¹³C-IS will have a higher m/z corresponding to the number of ¹³C labels.
-
5. Data Analysis:
-
Integrate the peak areas for the analyte and the ¹³C-IS for each sample, standard, and QC.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizations of Workflows and Logical Relationships
To better illustrate the concepts and processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: General workflow for quantitative analysis using an isotopically labeled internal standard.
Caption: Simplified workflow for ¹³C-based metabolic flux analysis.
Conclusion
The use of stable isotope-labeled internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical workflow provides a level of accuracy and precision that is unmatched by other types of internal standards. While the initial investment in SIL-IS, particularly ¹³C-labeled compounds, may be higher, the enhanced data quality and reliability are indispensable for regulated studies in drug development and for cutting-edge research in fields like metabolomics and proteomics. By understanding the principles of isotopic labeling and adhering to rigorous experimental protocols, researchers can harness the power of these standards to generate robust and defensible quantitative data.
References
An In-depth Technical Guide to Nor-W-18-d4: Supplier and Purchasing Information for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on Nor-W-18-d4, a critical analytical reference material. The document outlines its chemical properties, supplier details, and a detailed experimental workflow for its application in quantitative analysis. Furthermore, it delves into the pharmacology of its parent compound, W-18, and the associated signaling pathways.
Introduction to this compound and its Parent Compound, W-18
This compound is the deuterated form of nor-W-18, which is a dealkylation metabolite of the synthetic compound W-18. Initially investigated for its analgesic properties, W-18 was widely misreported in popular press as a potent opioid. However, comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites lack significant activity at opioid receptors.[1][2][3][4][5] Instead, W-18 exhibits weak activity at sigma receptors and the peripheral benzodiazepine receptor, now known as the translocator protein (TSPO).
This compound serves as an essential internal standard for the accurate quantification of nor-W-18 in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring the reliability and accuracy of quantitative data.
Supplier and Purchasing Information
This compound is available from specialized chemical suppliers as an analytical reference standard. Researchers can procure this compound from the following vendors:
| Supplier | Product Name | Catalog Number | Availability |
| Cayman Chemical | nor-W-18-d₄ (Item No. 20317) | 20317 | In Stock |
| MedChemExpress | This compound | HY-112415S | In Stock |
Note: Availability and catalog numbers are subject to change. Please refer to the respective supplier's website for the most current information.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Formal Name | 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d₄-sulfonamide |
| CAS Number | 2701349-29-1 |
| Molecular Formula | C₁₁H₉D₄ClN₂O₂S |
| Molecular Weight | 276.8 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |
| SMILES | O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O |
| InChI Key | KYZKDMGAXVMSQY-UGWFXTGHSA-N |
Experimental Protocols: Quantitative Analysis of nor-W-18 using this compound
The following is a representative protocol for the quantification of nor-W-18 in a biological matrix (e.g., urine) using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
nor-W-18 analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free urine for calibration standards and quality controls
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Spiking: To 1 mL of urine, add a known amount of nor-W-18 standard (for calibration curve) or the unknown sample. Add a fixed concentration of this compound internal standard solution (e.g., 10 ng/mL).
-
Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to the sample. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant for further processing.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
nor-W-18: Precursor ion (Q1) → Product ion (Q3)
-
This compound: Precursor ion (Q1+4) → Product ion (Q3)
-
Note: Specific MRM transitions and instrument parameters should be optimized for the specific instrument being used.
Data Analysis
Construct a calibration curve by plotting the peak area ratio of nor-W-18 to this compound against the concentration of the nor-W-18 standards. Determine the concentration of nor-W-18 in unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Mechanism of Action of W-18
As W-18 does not interact with opioid receptors, its pharmacological effects are attributed to its weak activity at the sigma-1 receptor and the translocator protein (TSPO).
Sigma-1 Receptor Signaling
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal function. Ligand binding to the sigma-1 receptor can modulate various downstream signaling pathways, including:
-
Calcium Homeostasis: The sigma-1 receptor interacts with the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, modulating calcium release and subsequent mitochondrial uptake, which is vital for cellular bioenergetics.
-
MAPK/ERK Pathway: Activation of the sigma-1 receptor has been shown to influence the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling cascade involved in cell survival and proliferation.
-
PI3K/Akt Pathway: The pro-survival effects of sigma-1 receptor activation can be mediated through the PI3K/Akt signaling pathway.
Translocator Protein (TSPO) Signaling
TSPO, formerly known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane. It is involved in various cellular processes, including steroidogenesis, inflammation, and apoptosis. Ligand binding to TSPO can influence:
-
Mitochondrial Function: TSPO is implicated in the regulation of the mitochondrial membrane potential and the production of reactive oxygen species (ROS).
-
Inflammatory Response: In microglia, the brain's resident immune cells, TSPO ligands can modulate the release of pro-inflammatory cytokines.
-
Apoptosis: TSPO has been shown to play a role in the regulation of programmed cell death.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the quantification of nor-W-18 using this compound as an internal standard.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the W-18 metabolite, nor-W-18. This guide provides the necessary information for researchers to source this analytical standard and implement it in their quantitative workflows. Understanding the true pharmacological targets of W-18—the sigma-1 receptor and translocator protein—is crucial for interpreting toxicological findings and guiding future research into the biological effects of this class of synthetic compounds.
References
- 1. Fentanyl-related designer drugs W-18 and W-15 lack appreciable opioid activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. W-18 Is Not A Super-Potent Designer Opioid As Originally Believed [forbes.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of nor-W-18 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
W-18 is a potent synthetic opioid that has been identified as a novel psychoactive substance. Due to its high potency, there is a critical need for sensitive and reliable analytical methods to detect and quantify W-18 and its metabolites in biological matrices for forensic, toxicological, and pharmacological research. While the metabolism of W-18 has been reported to be extensive, specific metabolites are not well-characterized in publicly available literature.[1] This document provides a detailed methodology for the quantitative analysis of a putative N-desphenylethyl metabolite of W-18, herein referred to as nor-W-18, in human urine.
N-dealkylation is a common metabolic pathway for many xenobiotics containing alkylamino moieties.[2][3] Therefore, it is hypothesized that W-18 undergoes N-dealkylation to form nor-W-18. The protocols described below are adapted from validated methods for the analysis of the parent compound, W-18, and are intended to serve as a comprehensive guide for researchers.[4]
Analyte Information
-
Analyte: nor-W-18 (hypothetical structure)
-
Parent Compound: W-18
-
Chemical Name (W-18): 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
-
Molecular Formula (W-18): C₁₉H₂₀ClN₃O₄S
-
Molecular Weight (W-18): 421.9 g/mol
Proposed Metabolic Pathway
The formation of nor-W-18 from W-18 is proposed to occur via N-dealkylation, a reaction often catalyzed by cytochrome P450 enzymes in the liver. This process involves the removal of the 4-nitrophenylethyl group from the piperidine ring.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An LC-MS/MS method for the determination of W18 in urine samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of Nor-W-18 in Biological Matrices by GC-MS using Nor-W-18-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-18 is a synthetic substance of forensic interest due to its emergence in the illicit drug market. While initially explored for its analgesic potential, its pharmacological profile is complex and not fully characterized. Accurate and sensitive detection methods are crucial for forensic toxicology and clinical research. Nor-W-18 is a potential metabolite of W-18, and its detection can provide valuable information regarding exposure. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely available technique for the targeted analysis of drugs of abuse. The use of a stable isotope-labeled internal standard, such as Nor-W-18-d4, is essential for accurate quantification by correcting for variations during sample preparation and analysis.[1]
This application note provides a detailed protocol for the quantitative analysis of nor-W-18 in urine using a validated GC-MS method with this compound as the internal standard. The method is intended for forensic and research use.
Quantitative Data Summary
The following table summarizes the quantitative performance parameters of a comparable analytical method for a related compound using a stable isotope-labeled internal standard. These values should be considered as a reference, and a full method validation is required to establish performance characteristics for this specific GC-MS method.
| Parameter | Value | Description |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of the analyte that can be reliably detected.[2] |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[2] |
| Linearity (R²) | ≥ 0.99 | A measure of the goodness of fit of the calibration curve over the tested concentration range.[2] |
| Recovery | ~96% | The efficiency of the sample extraction procedure.[2] |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
Experimental Protocols
Materials and Reagents
-
Nor-W-18 reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
Ammonium hydroxide
-
Phosphate buffer (0.1 M, pH 6.0)
-
Solid-Phase Extraction (SPE) cartridges (Mixed-mode cation exchange)
-
Deionized water
-
Glass test tubes and autosampler vials
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment : To 1 mL of urine, add 10 µL of a 1 µg/mL this compound internal standard solution. Add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
SPE Cartridge Conditioning : Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading : Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Elution : Elute nor-W-18 and the internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis. Transfer to an autosampler vial.
GC-MS Instrumentation and Conditions
The following are typical starting conditions and may require optimization for individual instruments.
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890 GC or equivalent |
| Column | DB-200 or HP-5ms UI capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet | Splitless mode |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Nor-W-18 | To be determined empirically based on the mass spectrum of a reference standard. |
| This compound | To be determined empirically based on the mass spectrum of the deuterated standard. |
Note: The specific ions for nor-W-18 and its deuterated internal standard need to be determined by acquiring a full scan mass spectrum of the pure standards and selecting characteristic, abundant, and interference-free ions for quantification and qualification.
Diagrams
Caption: Experimental workflow for the GC-MS analysis of Nor-W-18.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of nor-W-18 in urine samples using GC-MS with a deuterated internal standard. The use of solid-phase extraction for sample cleanup and the specificity of selected ion monitoring in mass spectrometry ensure a reliable and sensitive method for forensic and research applications. Proper method validation is crucial to guarantee the quality and reliability of the data generated. This detailed methodology serves as a valuable resource for scientists in the fields of forensic toxicology, drug metabolism, and clinical chemistry.
References
Application Notes and Protocols for the Sample Preparation of nor-W-18 in Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
nor-W-18 is a dealkylation metabolite of the potent synthetic opioid W-18. As a compound of interest in forensic and clinical toxicology, robust and reliable methods for its detection in biological matrices such as blood are crucial. These application notes provide detailed protocols for the sample preparation of nor-W-18 from whole blood using three common analytical techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The subsequent analysis is presumed to be performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodologies
Three primary sample preparation techniques are detailed below. The choice of method will depend on the required sample cleanliness, throughput, and available resources.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a biological sample.[4][5] It is well-suited for high-throughput screening applications where speed is a priority.
Protocol: Protein Precipitation
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of whole blood.
-
Internal Standard Spiking: Add an appropriate volume of an internal standard (e.g., a deuterated analog of nor-W-18) solution.
-
Precipitation: Add 300 µL of cold (4°C) acetonitrile. The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to remove any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
Solid-phase extraction provides a cleaner sample extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte of interest while interferences are washed away. This method is ideal for applications requiring lower limits of detection.
Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add 500 µL of a 4% phosphoric acid solution in water. This step helps to precipitate proteins and adjust the pH to enhance the retention of the analyte on the reversed-phase sorbent.
-
Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.
-
Use the resulting supernatant for the SPE procedure.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., C18 or a mixed-mode cation exchange).
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under a high vacuum for 5-10 minutes to remove residual solvent.
-
-
Elution:
-
Elute the analyte with 1 mL of methanol or a mixture of dichloromethane and isopropanol with a small percentage of ammonium hydroxide (e.g., 78:20:2 v/v/v) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial LC-MS/MS mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. It is a classic and effective method for sample cleanup.
Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: In a glass tube, add 500 µL of whole blood.
-
Internal Standard Spiking: Add the internal standard solution.
-
pH Adjustment: Add 100 µL of a suitable buffer to adjust the pH. For a sulfonamide-containing compound like nor-W-18, adjusting the pH to be slightly acidic (e.g., pH 6 with a phosphate buffer) can be a good starting point to ensure the analyte is in a neutral form for extraction into an organic solvent.
-
Extraction:
-
Add 2 mL of an appropriate organic solvent. A common choice for compounds of this nature is a mixture of ethyl acetate and n-hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Data Presentation
The following tables summarize the expected quantitative performance for the analysis of nor-W-18 in blood based on data from structurally similar compounds analyzed by LC-MS/MS. These values should be considered as representative and will require validation for nor-W-18 specifically.
Table 1: Expected Method Performance Parameters
| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |
| Recovery (%) | 70 - 90 | > 85 | 80 - 95 |
| Matrix Effect (%) | 60 - 85 | > 90 | 75 - 90 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 5 | 0.01 - 1 | 0.1 - 2 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 500 - 1000 | 100 - 500 | 200 - 800 |
| Intra-day Precision (%RSD) | < 15 | < 10 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 10 | < 15 |
| Accuracy (% Bias) | ± 15 | ± 10 | ± 15 |
Table 2: Representative LC-MS/MS Parameters for nor-W-18 Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Precursor > Product) | To be determined experimentally |
| Collision Energy | To be determined experimentally |
Visualizations
The following diagrams illustrate the experimental workflows for each sample preparation method.
Caption: Protein Precipitation Workflow for nor-W-18.
Caption: Solid-Phase Extraction Workflow for nor-W-18.
Caption: Liquid-Liquid Extraction Workflow for nor-W-18.
References
Application Notes and Protocols for the Forensic Toxicological Analysis of W-18 using Nor-W-18-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
W-18 is a synthetic substance that has emerged on the illicit drug market, necessitating the development of sensitive and specific analytical methods for its detection in forensic toxicology.[1] While initially investigated for its analgesic properties and misclassified as a potent synthetic opioid, subsequent pharmacological studies have demonstrated that W-18 lacks significant activity at opioid receptors.[2][3][4] Instead, it exhibits weak affinity for sigma receptors and the translocator protein (18 kDa), also known as the peripheral benzodiazepine receptor.[3] For accurate quantification of W-18 in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial to compensate for variations during sample preparation and analysis. This document provides detailed application notes and protocols for the quantitative analysis of W-18 in biological samples using its deuterated analog, Nor-W-18-d4, as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the performance parameters of a validated LC-MS/MS method for the analysis of W-18 in urine, utilizing this compound as an internal standard.
| Parameter | Value | Description |
| Linearity Range | 5 - 500 ng/mL | The range over which the assay demonstrates acceptable accuracy and precision. |
| Correlation Coefficient (R²) | >0.99 | A measure of the goodness of fit for the calibration curve. |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. |
| Recovery | 96% | The efficiency of the extraction procedure. |
Experimental Protocols
The following protocols are generalized for the analysis of W-18 in forensic samples using LC-MS/MS with this compound as an internal standard. Optimization may be required for specific instrumentation and matrices.
1. Materials and Reagents
-
W-18 reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Drug-free human urine/oral fluid for controls and calibrators
-
Solid-phase extraction (SPE) cartridges (mixed-mode cation exchange)
2. Preparation of Stock and Working Solutions
-
W-18 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of W-18 reference standard in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
W-18 Working Standard Solutions: Prepare serial dilutions of the W-18 stock solution in methanol to create working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction.
3.1. Protein Precipitation (for Urine)
-
Pipette 100 µL of the urine sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution (this compound) to each tube (except for double blank samples).
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3.2. Solid-Phase Extraction (for Urine or Oral Fluid)
-
Sample Pre-treatment: To 1 mL of the sample (urine or oral fluid), add 10 µL of the 1 µg/mL this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.
-
Elution: Elute W-18 and this compound with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Monitoring: Multiple Reaction Monitoring (MRM) should be used for quantification. Precursor and product ions for W-18 and this compound should be optimized on the specific instrument. The transitions for this compound will be based on a +4 Da mass shift of the precursor ion and its most abundant, stable product ions.
-
Chromatographic Separation: A suitable gradient with a C18 or similar reversed-phase column should be developed to achieve separation from matrix components.
5. Data Analysis and Quality Control
-
Construct a calibration curve by plotting the peak area ratio of W-18 to this compound against the concentration of the W-18 standards.
-
Determine the concentration of W-18 in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Include quality control samples at low, medium, and high concentrations in each batch to ensure the accuracy and precision of the results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of W-18.
Probable Metabolic Pathway of W-18
While specific metabolism data for W-18 is limited, the primary metabolic pathways are likely to involve Phase I and Phase II metabolism based on similar synthetic compounds.
Caption: Probable metabolic pathway of W-18.
References
Application of Nor-W-18-d4 in Post-Mortem Toxicology: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-18 is a potent synthetic opioid that has emerged as a significant concern in forensic toxicology. Due to its high potency, extremely low concentrations can be pharmacologically active, presenting a considerable challenge for detection and quantification in post-mortem investigations. Accurate determination of W-18 concentrations in post-mortem specimens is crucial for establishing its role in cause of death investigations. The complex nature of post-mortem matrices, which are prone to degradation and contain numerous interfering substances, necessitates highly sensitive and specific analytical methods. The use of stable isotope-labeled internal standards, such as Nor-W-18-d4, is a critical component of robust analytical methodologies, ensuring accurate and reliable quantification by mitigating matrix effects and variability during sample preparation.
This document provides detailed application notes and protocols for the utilization of deuterated analogs of W-18, with a focus on their role as internal standards in the quantitative analysis of W-18 in post-mortem specimens by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Stable Isotope Dilution Analysis
The cornerstone of accurate quantification in complex biological matrices is the principle of stable isotope dilution analysis. In this method, a known quantity of a stable isotope-labeled version of the analyte, in this case, a deuterated analog of W-18 such as W-18-d4 or this compound, is introduced to the specimen before any sample preparation steps. This internal standard is chemically identical to the analyte of interest (W-18) but has a higher molecular weight due to the incorporation of deuterium atoms.
Because the internal standard and the analyte behave virtually identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. Quantification is then based on the ratio of the mass spectrometer's response to the analyte to its response to the internal standard. This ratio is compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Data Presentation
The following table summarizes typical quantitative performance parameters for an LC-MS/MS method for the analysis of W-18 in post-mortem specimens using a deuterated internal standard.
| Parameter | Result |
| Linear Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Intra-run Precision (%CV) | < 15% |
| Inter-run Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Compensated by internal standard |
Data compiled from a representative application note.
Experimental Protocols
Specimen Collection and Storage
Proper collection and storage of post-mortem specimens are paramount to prevent post-mortem redistribution and degradation of drugs, which can significantly alter their concentrations.
-
Specimen Types: Femoral blood is the preferred specimen for post-mortem toxicology. Liver and brain tissue can also be valuable.
-
Collection: Specimens should be collected during autopsy in properly labeled containers. Blood should be collected in tubes containing a preservative like sodium fluoride to inhibit enzymatic activity.
-
Storage: All specimens should be stored frozen at -20°C or lower until analysis to minimize degradation.
Sample Preparation: Solid Phase Extraction (SPE)
-
Aliquoting: Pipette 1 mL of the post-mortem specimen (e.g., whole blood) into a labeled polypropylene tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL of a 100 ng/mL solution) of the deuterated internal standard (e.g., W-18-d4) to each sample, calibrator, and quality control, except for the blank.
-
Homogenization: Vortex the samples for 10 seconds.
-
Digestion (if necessary for tissue): For tissue samples, homogenize the tissue and perform enzymatic or chemical digestion prior to extraction.
-
SPE Column Conditioning: Condition a mixed-mode solid-phase extraction cartridge by sequentially passing methanol and then a buffer solution through it.
-
Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of opioids.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two or more MRM transitions should be monitored for both the analyte (W-18) and the internal standard (e.g., W-18-d4) to ensure specificity.
| Compound | Parent Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| W-18 | 423.2 | [specific fragment 1] | [specific fragment 2] |
| W-18-d4 | 427.2 | [specific fragment 1] | [specific fragment 2] |
Note: Specific m/z values for product ions need to be determined through method development.
Mandatory Visualization
Caption: Workflow for W-18 analysis in post-mortem samples.
Caption: Logic of stable isotope dilution analysis.
Application Note: Solid-Phase Extraction of nor-W-18 from Plasma for LC-MS/MS Analysis
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note describes a robust solid-phase extraction (SPE) protocol for the efficient isolation and concentration of nor-W-18, a metabolite of the potent synthetic opioid W-18, from human plasma.[1] Due to the complex nature of plasma, a rigorous sample cleanup is essential to minimize matrix effects and ensure accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The described method utilizes a mixed-mode cation exchange SPE strategy, which combines reversed-phase and ion-exchange retention mechanisms for enhanced selectivity and recovery of basic compounds like nor-W-18. This protocol provides a reliable foundation for method development and validation in forensic, clinical, and research settings.
Introduction
The emergence of novel psychoactive substances (NPS), including potent synthetic opioids like W-18 and its metabolites, presents a significant challenge for analytical laboratories.[2] Nor-W-18 (4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide) is a key dealkylation metabolite of W-18, making its detection crucial for toxicological screening and pharmacokinetic studies. Plasma is a common biological matrix for these analyses, but its high protein content and endogenous complexity can interfere with sensitive detection.
Solid-phase extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by providing cleaner extracts and concentrating the analyte of interest. This leads to reduced ion suppression in mass spectrometry and improved analytical column longevity. This document outlines a detailed protocol for a mixed-mode SPE procedure tailored for the extraction of nor-W-18 from plasma, suitable for subsequent LC-MS/MS analysis.
Principle of the Method
The protocol employs a mixed-mode solid-phase extraction cartridge that contains both a reversed-phase (e.g., C8 or C18) and a strong cation-exchange (e.g., benzenesulfonic acid) sorbent.
-
Sample Pre-treatment: Plasma proteins are first precipitated, and the sample pH is adjusted to be acidic (e.g., pH < 6). This ensures that the basic nitrogen on the tetrahydropyridine ring of nor-W-18 is protonated (positively charged).
-
Load: The pre-treated sample is loaded onto the conditioned SPE cartridge. Nor-W-18 is retained by two mechanisms: a non-polar interaction with the reversed-phase sorbent and an ionic interaction with the cation-exchange sorbent.
-
Wash: The cartridge is washed with an acidic aqueous solution to remove hydrophilic interferences, followed by an organic solvent (e.g., methanol) to remove non-polar, neutral, and acidic interferences. The dual retention mechanism securely holds the target analyte on the sorbent during these stringent wash steps.
-
Elution: The analyte is eluted using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the charge on the nor-W-18 molecule, disrupting the ionic bond with the sorbent and allowing it to be eluted along with the organic solvent that disrupts the reversed-phase interaction.
This multi-modal approach results in a highly selective extraction and a very clean final extract.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, Evolute CX)
-
Plasma: Human plasma (K2-EDTA)
-
nor-W-18 Standard: Analytical reference standard
-
Internal Standard (IS): nor-W-18-d4
-
Reagents:
-
Phosphoric Acid (H₃PO₄), 4% in water (v/v)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium Hydroxide (NH₄OH), ACS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water
-
-
Apparatus:
-
Centrifuge
-
SPE Vacuum Manifold
-
Sample Concentrator (Nitrogen Evaporator)
-
Vortex Mixer
-
Calibrated Pipettes
-
Workflow Diagram
Caption: Experimental workflow for nor-W-18 extraction from plasma.
Detailed Step-by-Step Protocol
3.1. Sample Pre-treatment
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Spike with the appropriate volume of internal standard (e.g., 10 µL of 1 µg/mL this compound).
-
Add 500 µL of 4% phosphoric acid to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at ≥10,000 x g for 10 minutes to pellet the precipitated proteins.
-
The resulting supernatant is used for the SPE loading step.
3.2. Solid-Phase Extraction Procedure
-
Condition: Place the mixed-mode cation exchange cartridges on the vacuum manifold. Condition the sorbent by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not let the sorbent go dry.
-
Load: Load the supernatant from step 3.1 onto the conditioned cartridge. Apply a low vacuum to draw the sample through at a consistent flow rate of approximately 1-2 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge to remove polar interferences.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar, non-basic interferences.
-
Dry: Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual solvents.
-
Elute: Place collection tubes inside the manifold. Elute nor-W-18 from the sorbent by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol. Collect the eluate.
3.3. Evaporation and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 20 seconds to ensure complete dissolution and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Expected Performance Data
As a specific validated method for nor-W-18 in plasma is not publicly available, the following table presents representative performance data expected from a well-optimized mixed-mode SPE-LC-MS/MS method for similar novel synthetic opioids. Validation must be performed to establish method-specific performance characteristics.
| Parameter | Expected Value | Description |
| Extraction Recovery | > 85% | The percentage of the analyte recovered from the plasma sample after the entire extraction process. |
| Matrix Effect | 85 - 115% | The effect of co-eluting matrix components on the ionization of the analyte, ideally minimized. |
| Precision (% RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the method's reproducibility. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured concentration to the true value. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |
Method Development and Optimization Logic
The selection of a mixed-mode cation exchange sorbent is based on the chemical structure of nor-W-18, which contains a basic nitrogen atom capable of holding a positive charge at acidic pH. This allows for a dual retention mechanism, providing superior cleanup compared to a single-mode (e.g., reversed-phase only) extraction.
References
Application Note: Quantitative Analysis of W-18 in Biological Matrices using Nor-W-18-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
W-18 is a synthetic substance that has been a compound of interest in forensic toxicology.[1] While initially investigated for its analgesic properties, subsequent and comprehensive pharmacological studies have demonstrated that W-18 does not exhibit significant activity at opioid receptors.[1][2][3] Instead, it has been shown to have weak binding affinity for the sigma-1 receptor and the translocator protein (18 kDa).[1] The emergence of W-18 in illicit drug markets has necessitated the development of sensitive and specific analytical methods for its detection and quantification in biological matrices.
The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations during sample preparation and instrumental analysis. Nor-W-18-d4, a deuterated analog of the dealkylation metabolite of W-18, serves as an ideal internal standard for the quantification of W-18 and its metabolite, nor-W-18, in complex biological samples. This application note provides detailed protocols for the use of this compound in the quantitative analysis of W-18 in urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the typical concentrations and parameters for the use of this compound as an internal standard in the analysis of W-18.
| Parameter | Concentration/Value | Description |
| Internal Standard | This compound | A deuterated analog of a W-18 metabolite. |
| Analyte | W-18 | - |
| Matrix | Urine | - |
| IS Stock Solution | 100 µg/mL | Stock solution of this compound prepared in methanol. |
| IS Working Solution | 1 µg/mL | Dilution of the stock solution in methanol. |
| Spiking Volume | 10 µL | Volume of IS working solution added to 100 µL of sample. |
| Final IS Concentration in Sample | 100 ng/mL (in the initial 110 µL mixture) | The effective concentration after spiking into the sample before further processing. |
| Linearity Range | 5 - 500 ng/mL | The range over which the assay for W-18 is accurate and precise. |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of W-18 that can be reliably detected. |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of W-18 that can be reliably quantified. |
Experimental Protocols
This section details the methodology for the quantitative analysis of W-18 in urine using this compound as an internal standard.
Materials and Reagents
-
W-18 reference standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine (for calibration standards and quality controls)
Preparation of Stock and Working Solutions
-
W-18 Stock Solution (1 mg/mL): Accurately weigh 10 mg of W-18 reference standard and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.
-
W-18 Working Standard Solutions: Prepare serial dilutions of the W-18 stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol to a final concentration of 1 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of each urine sample, calibrator, or quality control into separate 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for "double blank" samples, which are matrix-only).
-
Vortex briefly to mix.
-
Add 400 µL of cold methanol to each tube to precipitate proteins.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to ensure separation of W-18 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: At least two precursor-to-product ion transitions should be monitored for both W-18 and this compound for accurate quantification and confirmation. The transitions for this compound should be optimized based on the +4 Da mass shift of the precursor ion.
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of W-18 to this compound against the known concentrations of the calibrators. A linear regression with a weighting factor of 1/x is commonly used.
-
Quantification: Determine the concentration of W-18 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze QC samples at low, medium, and high concentrations within the calibration range in each analytical run. The calculated concentrations of the QC samples should be within ±20% of their nominal values to ensure the accuracy and precision of the results.
Visualizations
Experimental Workflow
References
Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Nor-W-18-d4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Nor-W-18 is a dealkylation metabolite of W-18, a synthetic compound that has been investigated for its analgesic properties. While initial reports suggested potent opioid activity for W-18, further studies have indicated a more complex pharmacological profile with weak activity at sigma receptors and the peripheral benzodiazepine receptor.[1] The emergence of W-18 and its analogs in forensic and research contexts necessitates sensitive and specific analytical methods for their detection. Nor-W-18-d4 is a deuterated analog of Nor-W-18, intended for use as an internal standard for the quantification of Nor-W-18 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification in complex biological matrices by compensating for variations during sample preparation and analysis.[1][3]
This application note provides a detailed protocol for the detection and quantification of Nor-W-18 using this compound as an internal standard via LC-MS/MS. The method is applicable to researchers, scientists, and drug development professionals in toxicology, forensics, and pharmacology.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the analysis of novel psychoactive substances due to its high sensitivity, selectivity, and speed.[3] The method outlined below describes the analysis of Nor-W-18 in urine samples, utilizing this compound as the internal standard. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for selective detection.
LC-MS/MS Parameters
The following table summarizes the suggested starting parameters for the LC-MS/MS analysis. Note: Collision energy (CE) and declustering potential (DP) are instrument-dependent and require optimization for the specific mass spectrometer being used. A typical starting point for CE optimization for similar compounds is a range of 15-40 eV. The transitions for this compound should be optimized based on the +4 Da mass shift of the precursor ion and its most abundant, stable product ions.
| Parameter | Value | Source |
| Compound | Nor-W-18 | - |
| Precursor Ion (Q1) [M+H]⁺ | To be determined based on Nor-W-18 molecular weight | - |
| Product Ion (Q3) | To be optimized | - |
| Collision Energy (CE) | To be optimized | |
| Internal Standard | This compound | |
| Precursor Ion (Q1) [M+H]⁺ | 277.8 | Calculated from Formula Weight |
| Product Ion (Q3) | To be optimized | - |
| Collision Energy (CE) | To be optimized |
The Formal Name of this compound is 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide, with a Formula Weight of 276.8 and a Molecular Formula of C11H9D4ClN2O2S. The precursor ion for this compound is calculated as [M+H]⁺.
Quantitative Data Summary
The following table presents typical quantitative performance parameters for the analysis of a related compound, W-18, using a deuterated internal standard. These values can serve as a benchmark for the method validation of Nor-W-18 analysis.
| Parameter | Value | Description | Source |
| Linearity Range | 5 - 500 ng/mL | The range over which the assay is accurate and precise. | |
| Correlation Coefficient (R²) | >0.99 | A measure of the goodness of fit of the calibration curve. | |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of analyte that can be reliably detected. | |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision. | |
| Recovery | ~96% | The efficiency of the extraction procedure. |
Experimental Protocols
Materials and Reagents
-
Nor-W-18 analytical standard
-
This compound internal standard
-
LC-MS/MS grade methanol, acetonitrile, and water
-
Formic acid
-
Drug-free human urine for calibrators and quality controls
Preparation of Stock and Working Solutions
-
Nor-W-18 Stock Solution (1 mg/mL): Accurately weigh and dissolve Nor-W-18 in methanol.
-
This compound Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nor-W-18 stock solution in a 50:50 methanol:water mixture to create working standards for the calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in methanol.
Sample Preparation (Protein Precipitation)
This protocol is a rapid and simple method for sample cleanup.
-
Pipette 100 µL of the urine sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution (this compound) to each tube, except for the double blank samples.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 50°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of key components in the LC-MS/MS system.
References
Troubleshooting & Optimization
Technical Support Center: Quantification of nor-W-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of nor-W-18.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of nor-W-18?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components in the sample matrix.[1][2] In the context of liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts.[1] These effects can lead to ion suppression or enhancement, which can negatively affect the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][3] Ion suppression, a common form of matrix effect, reduces the signal of the analyte, in this case, nor-W-18, due to competition or interference from matrix components during the ionization process.
Q2: I am observing low signal intensity for nor-W-18. What are the likely causes?
A2: Low signal intensity for nor-W-18 is a strong indicator of significant ion suppression. This is often caused by endogenous or exogenous components in your sample matrix that co-elute with your compound of interest. Common sources of interference include phospholipids from plasma or blood samples, salts, and proteins. Inadequate sample cleanup is a primary reason for the presence of these interfering substances.
Q3: My quantitative results for nor-W-18 are inconsistent across replicates. What could be the problem?
A3: Inconsistent results can stem from several sources, with matrix effects being a common issue. If you are using a stable isotope-labeled internal standard, inconsistent analyte-to-internal-standard ratios suggest that the ion suppression is variable and not being effectively compensated for. This variability can arise from differences in the biological samples themselves or inconsistencies in the sample preparation process.
Q4: How can I minimize matrix effects in my nor-W-18 analysis?
A4: Several strategies can be employed to minimize matrix effects. These include optimizing sample preparation to remove interfering compounds, modifying chromatographic parameters to separate nor-W-18 from interfering compounds, and simply diluting the sample. A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), is often effective. The use of a matrix-matched calibration curve can also help to compensate for matrix effects.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during nor-W-18 quantification.
Issue 1: Low Analyte Signal and Poor Sensitivity
-
Symptom: The signal intensity for nor-W-18 is consistently low, even at higher concentrations.
-
Possible Cause: Significant ion suppression from matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol to remove a larger portion of the interfering matrix components.
-
Chromatographic Separation: Adjust the chromatographic gradient to better separate nor-W-18 from the regions where matrix components are known to elute.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure the diluted concentration of nor-W-18 remains above the limit of quantification.
-
Check Instrument Parameters: Ensure the mass spectrometer's source parameters are optimized for nor-W-18.
-
Issue 2: Inconsistent and Irreproducible Results
-
Symptom: High variability in the calculated concentrations of nor-W-18 across replicate injections or different samples.
-
Possible Cause: Variable matrix effects between samples and inconsistent sample preparation.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for nor-W-18 is the most effective way to compensate for variations in matrix effects and sample preparation.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples and standards.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects.
-
Experimental Protocols
Representative Protocol for nor-W-18 Quantification in Urine by LC-MS/MS
This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Pre-treatment: To 1 mL of urine, add an appropriate concentration of a stable isotope-labeled internal standard for nor-W-18.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 1% formic acid in deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two specific precursor-to-product ion transitions for nor-W-18 and its internal standard.
Data Presentation
Table 1: Example MRM Transitions for W-18 (Adaptable for nor-W-18)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| W-18 | 422.1 | 273.0 | Optimize |
| W-18 | 422.1 | 111.0 | Optimize |
| W-18 | 422.1 | 150.0 | Optimize |
| W-18-d4 | Precursor+4 | Optimize | Optimize |
| Note: The precursor and product ions for nor-W-18 will differ and need to be determined experimentally. Collision energies are instrument-dependent and require optimization. Data for W-18 is provided as a reference. |
Visualizations
Caption: A flowchart for systematically troubleshooting quantification issues.
Caption: Competition for charge and surface access in an ESI droplet.
References
Technical Support Center: Optimizing Nor-W-18-d4 Signal in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of Nor-W-18-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is the deuterated form of Nor-W-18, a metabolite of the potent synthetic compound W-18. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Nor-W-18 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it compensates for variations during sample preparation and potential matrix effects.
Q2: What is the optimal ionization mode for this compound?
Positive electrospray ionization (ESI+) is the recommended mode for the analysis of this compound and related compounds. This is due to the presence of basic nitrogen atoms in its structure which can be readily protonated.
Q3: What are the typical MRM transitions for this compound?
The exact MRM (Multiple Reaction Monitoring) transitions should be empirically determined and optimized on the specific mass spectrometer being used. However, based on its chemical structure (4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide) and a formula weight of 276.8, the theoretical protonated precursor ion [M+H]⁺ would have an m/z of approximately 277.8. Common fragmentation pathways for similar sulfonamide-containing compounds involve cleavage of the sulfonamide bond.
Q4: How can in-source fragmentation of this compound be minimized?
In-source fragmentation, where the precursor ion fragments before entering the mass analyzer, can lead to a decreased signal for the intended precursor ion. To minimize this, optimization of the cone voltage (also known as declustering potential or fragmentor voltage) is crucial. A systematic approach involves infusing a standard solution of this compound and acquiring spectra at varying cone voltage settings to find the optimal value that maximizes the precursor ion signal with minimal fragmentation.[1] Additionally, reducing the source and desolvation temperatures can help minimize thermal degradation and in-source fragmentation.
Q5: What are common causes of ion suppression for this compound?
Ion suppression is a matrix effect where co-eluting compounds from the biological sample interfere with the ionization of the analyte, leading to a reduced signal intensity.[2] Common causes include phospholipids from plasma or blood samples, salts, and other endogenous matrix components.[2] Inadequate sample cleanup is a primary contributor to ion suppression.
Troubleshooting Guides
Issue 1: No Signal or Very Weak Signal for this compound
A complete loss or significantly weak signal for the internal standard can compromise the entire analytical run. Follow this systematic troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow for No/Weak this compound Signal
Caption: A logical workflow for troubleshooting the absence or weakness of the this compound signal.
Issue 2: Inconsistent this compound Signal Across a Batch
High variability in the internal standard signal can lead to poor precision and inaccurate quantification. This is often linked to inconsistent sample preparation or variable matrix effects.
Troubleshooting Workflow for Inconsistent this compound Signal
Caption: A systematic approach to diagnosing and resolving inconsistent this compound signals.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid method for cleaning up urine samples.
-
Pipette 100 µL of the urine sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[3]
-
Add 10 µL of a 1 µg/mL this compound internal standard working solution (in methanol) to each tube, except for the blank samples.[3]
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Systematic Optimization of Cone Voltage and Collision Energy
This protocol outlines a systematic approach to optimizing key mass spectrometry parameters for this compound.
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage (Declustering Potential):
-
Set up a single MRM transition for this compound (precursor -> product).
-
Ramp the cone voltage across a relevant range (e.g., 20 V to 150 V in 10 V increments).
-
Monitor the intensity of the precursor ion.
-
Plot the ion intensity versus the cone voltage to determine the optimal value that gives the maximum signal.
-
-
Optimize Collision Energy:
-
Using the optimized cone voltage, for each MRM transition, ramp the collision energy across a suitable range (e.g., 5 V to 60 V in 2-5 V increments).
-
Monitor the intensity of the product ion for each transition.
-
Plot the product ion intensity versus the collision energy to determine the optimal value for each transition.
-
Quantitative Data Summary
The following tables provide starting parameters and comparative data for method development. Note: These values are instrument-dependent and should be optimized for your specific system.
Table 1: Recommended Starting LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Value/Condition |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion [M+H]⁺ (m/z) | ~277.8 (To be confirmed empirically) |
| Product Ions (m/z) | To be determined via fragmentation experiments |
| Cone/Declustering Potential | Optimize between 20-150 V |
| Collision Energy | Optimize between 5-60 V for each transition |
Table 2: Comparison of Sample Preparation Techniques for Recovery and Matrix Effects
| Sample Preparation Method | Typical Recovery | Effectiveness in Reducing Matrix Effects |
| Protein Precipitation | >90% | Moderate (can be susceptible to ion suppression from phospholipids) |
| Liquid-Liquid Extraction (LLE) | Variable (dependent on solvent) | Good (effective at removing salts and polar interferences) |
| Solid-Phase Extraction (SPE) | >85% | High (provides the cleanest extracts, significantly reducing matrix effects) |
Table 3: Impact of Mobile Phase Additives on Signal Intensity of Sulfonamides (General)
| Mobile Phase Additive | Expected Impact on Signal in ESI+ |
| Formic Acid (0.1%) | Significant signal enhancement by promoting protonation. |
| Ammonium Formate/Acetate | Can improve peak shape and may enhance signal by providing protons. |
| No Additive | Lower signal intensity due to less efficient protonation. |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the quantitative analysis of an analyte using this compound as an internal standard.
Factors Affecting this compound Ionization
Caption: Key factors influencing the ionization efficiency and signal intensity of this compound in the mass spectrometer.
References
Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted deuterium-hydrogen (D-H) exchange in deuterated standards. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your standards and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated standards?
Isotopic exchange, also known as back-exchange, is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as from solvents or atmospheric moisture.[1][2] This is problematic for quantitative analysis as it can compromise the integrity of the internal standard, leading to inaccurate results.[1] The loss of deuterium changes the mass of the standard, which can lead to it being misidentified as the unlabeled analyte, causing an artificially inflated analyte signal and a decreased internal standard signal.[1]
Q2: Which deuterium positions on a molecule are most susceptible to exchange?
Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly susceptible to exchange with protons from protic solvents.[3] Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-protons) can also be labile, especially under acidic or basic conditions due to keto-enol tautomerism. Deuterium on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.
Q3: What are the primary factors that promote isotopic exchange?
The main factors that influence the rate and extent of isotopic exchange are:
-
pH: The rate of exchange is highly dependent on pH. It is generally at its minimum between pH 2.5 and 3 and increases significantly under acidic or basic conditions.
-
Temperature: Higher temperatures accelerate the rate of isotopic exchange. The rate can increase as much as 10-fold for every 22°C increase in temperature.
-
Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium exchange.
-
Moisture: Many deuterated compounds are hygroscopic and readily absorb moisture from the air, which can lead to isotopic dilution through hydrogen-deuterium exchange.
Q4: How should I store my deuterated standards to ensure long-term stability?
Proper storage is crucial to prevent degradation and isotopic exchange. Most deuterated compounds should be stored in cool, dry conditions, protected from light and moisture. For short-term storage, refrigeration (2-8 °C) may be sufficient, while long-term storage often requires freezing at -20 °C or even -80 °C. It is critical to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside. Storing standards under a dry, inert atmosphere, such as nitrogen or argon, is also highly recommended.
Q5: What are the best solvents to use for preparing solutions of deuterated standards?
Whenever possible, use aprotic solvents (e.g., acetonitrile, acetone, chloroform-d, DMSO-d6) as they do not have exchangeable protons and are less likely to facilitate D-H exchange. If a protic solvent is necessary, consider using a deuterated version of that solvent (e.g., D₂O, Methanol-d4). If using aqueous solutions, it's best to use a buffer with a pH in the range of 2.5-3, if compatible with the analyte's stability.
Troubleshooting Guide
Issue: I am observing a loss in mass (M-1, M-2, etc.) for my deuterated internal standard during LC-MS analysis.
This is a common indication of isotopic back-exchange. Follow these troubleshooting steps to identify and mitigate the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing mass loss in deuterated standards.
Step 1: Review Sample Preparation and Storage
-
Solvent: Are you using protic solvents like water or methanol? These can donate protons and facilitate deuterium loss. If your analyte is soluble, consider switching to aprotic solvents like acetonitrile or acetone for sample reconstitution and storage.
-
pH: Acidic or basic conditions can catalyze back-exchange. The minimum exchange rate for many compounds is around pH 2.5-3.0. Ensure your sample and mobile phase pH are controlled and optimized.
-
Temperature: Higher temperatures accelerate the exchange rate. Store samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.
Step 2: Evaluate LC-MS Conditions
-
Mobile Phase: The use of aqueous mobile phases in reversed-phase chromatography provides a source of protons that can contribute to back-exchange. Long run times can exacerbate this issue.
-
Temperature: Elevated column temperatures can also increase the rate of exchange.
Step 3: Perform a Stability Study
If the cause is not immediately obvious, perform a stability study by incubating your deuterated standard in the sample matrix or solvent under the conditions of your analytical method for varying periods. Analyze these samples over time to monitor the intensity of the deuterated standard and any back-exchanged species.
Data Presentation
The stability of a deuterated standard is highly dependent on experimental conditions. The following tables summarize the impact of key factors on isotopic exchange.
Table 1: Influence of pH on Deuterium Exchange Rate
| pH Range | Relative Exchange Rate | Recommendation |
| < 2.5 | Increases | Avoid strongly acidic conditions. |
| 2.5 - 3.0 | Minimum | Optimal pH range for minimal exchange. |
| 3.0 - 7.0 | Moderate Increase | Generally acceptable for many compounds. |
| > 7.0 | Significant Increase | Avoid basic conditions. |
Table 2: Influence of Temperature on Deuterium Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
| Low (e.g., 4°C) | Slow | Store and analyze at low temperatures. |
| Room Temperature (e.g., 25°C) | Moderate | Minimize time at room temperature. |
| High (e.g., >40°C) | Fast | Avoid elevated temperatures during storage and analysis. |
Table 3: Solvent Choice and Risk of Isotopic Exchange
| Solvent Type | Examples | Risk of Exchange | Recommendation |
| Aprotic | Acetonitrile, Acetone, THF, Chloroform-d | Low | Preferred for sample preparation and storage. |
| Protic | Water, Methanol, Ethanol | High | Use deuterated versions or minimize contact time. |
Experimental Protocols
Protocol 1: Preparation of a Deuterated Standard Stock Solution
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard to minimize contamination and isotopic exchange.
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This crucial step prevents moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform all subsequent steps in a glove box or under a gentle stream of a dry, inert gas like nitrogen or argon.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Transfer the weighed standard to a Class A volumetric flask. Add a portion of the high-purity, dry solvent (preferably aprotic) and ensure the standard is completely dissolved. Gentle vortexing or sonication may be necessary.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Protocol 2: Assessment of Isotopic Stability
This protocol can be used to evaluate the stability of a deuterated standard under specific experimental conditions.
-
Prepare Test Solutions: Prepare solutions of the deuterated standard in the solvent system(s) of interest (e.g., sample diluent, mobile phase).
-
Incubation: Aliquot the test solutions into several vials and incubate them under different conditions that you want to test (e.g., different temperatures, pH values, or for different durations).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition and analyze it by LC-MS.
-
Data Analysis: Monitor the signal intensity of the deuterated standard and look for the appearance of any back-exchanged (M-1, M-2, etc.) species.
-
Evaluation: Quantify the percentage of isotopic exchange over time for each condition to determine the optimal conditions for maintaining the stability of your standard.
Visualizations
Caption: Factors influencing the rate of isotopic exchange and corresponding prevention strategies.
References
Technical Support Center: Troubleshooting Poor Peak Shape for nor-W-18
Welcome to the technical support center for the analysis of nor-W-18 and related compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chromatographic analysis, with a specific focus on troubleshooting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for a basic compound like nor-W-18 in reversed-phase HPLC?
A1: Poor peak shape for basic compounds such as nor-W-18 is often characterized by peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of nor-W-18, leading to peak tailing.[1][2][3][4]
-
Column Overload: Injecting too much of the analyte can saturate the stationary phase, resulting in peak fronting.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of nor-W-18, it can exist in both ionized and unionized forms, leading to peak distortion or splitting.
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can cause band broadening and peak tailing.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to various peak shape problems.
Q2: How does mobile phase pH affect the peak shape of nor-W-18?
A2: Mobile phase pH is a critical parameter for achieving good peak shape for ionizable compounds like nor-W-18. At a low pH (e.g., below 3), the silanol groups on the silica packing are protonated and less likely to interact with the protonated basic analyte, which generally results in improved peak symmetry. Conversely, at a mid-range pH, the silanol groups can be deprotonated (negatively charged) and strongly interact with the positively charged nor-W-18, causing significant tailing. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.
Q3: What is peak tailing and how is it measured?
A3: Peak tailing is observed when the back half of the chromatographic peak is broader than the front half. It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered to be tailing.
Q4: My nor-W-18 peak is fronting. What is the most likely cause?
A4: The most common cause of peak fronting is column overload. This can be due to either injecting a sample that is too concentrated or using too large of an injection volume. Reducing the sample concentration or the injection volume will often resolve this issue.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is a frequent issue in the analysis of basic compounds. Follow this guide to identify and remedy the cause.
Is the tailing observed for all peaks or just the nor-W-18 peak?
-
All Peaks Tailing: This typically points to a system-wide or physical issue.
-
Possible Cause: Column void or damage. A void at the column inlet can cause band spreading.
-
Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH range.
-
Possible Cause: Extra-column volume.
-
Solution: Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.
-
-
Only the nor-W-18 Peak is Tailing: This suggests a chemical interaction between the analyte and the stationary phase.
-
Possible Cause: Secondary interactions with silanol groups.
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of the mobile phase to 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate) to suppress the ionization of silanol groups.
-
Solution 2: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM). TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Solution 3: Employ a Modern Column. Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.
-
Illustrative Data on Troubleshooting Peak Tailing
The following tables provide examples of how chromatographic conditions can affect the peak shape of a basic compound similar to nor-W-18. This data is for illustrative purposes and may not represent the actual performance for nor-W-18.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) | Peak Shape |
| 7.0 | 2.35 | Severe Tailing |
| 5.0 | 1.80 | Moderate Tailing |
| 3.0 | 1.33 | Slight Tailing |
| 2.5 | 1.10 | Symmetrical |
As demonstrated, lowering the mobile phase pH significantly improves the peak symmetry for basic compounds.
Table 2: Effect of Mobile Phase Additive on Tailing Factor (at pH 7.0)
| Additive | Tailing Factor (Tf) | Peak Shape |
| None | 2.35 | Severe Tailing |
| 5 mM Triethylamine (TEA) | 1.25 | Near Symmetrical |
The addition of a competing base like TEA can effectively reduce peak tailing by masking active silanol sites.
Guide 2: Addressing Peak Fronting
Peak fronting is typically less common than tailing but can still compromise quantification.
-
Possible Cause: Column Overload (Mass or Volume).
-
Solution 1: Reduce Sample Concentration. Dilute the sample and reinject. A 10-fold dilution is a good starting point.
-
Solution 2: Decrease Injection Volume. If the sample cannot be diluted, reduce the injection volume.
-
Solution 3: Use a Higher Capacity Column. If sensitivity is a concern and dilution is not an option, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
-
Illustrative Data on Troubleshooting Peak Fronting
Table 3: Effect of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Peak Asymmetry (As) | Peak Shape |
| 2 | 1.05 | Symmetrical |
| 5 | 0.90 | Slight Fronting |
| 10 | 0.75 | Moderate Fronting |
| 20 | 0.60 | Severe Fronting |
Increasing the injection volume can lead to peak fronting due to volume overload.
Experimental Protocols
Representative LC-MS/MS Method for nor-W-18 Analysis
This protocol is a starting point for the analysis of nor-W-18 in a biological matrix and should be optimized and validated for your specific application. This method is adapted from published methods for the parent compound, W-18.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of the biological sample (e.g., urine, blood), add an appropriate internal standard.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge sequentially with deionized water, an acidic solution, and methanol to remove interferences.
-
Elute nor-W-18 with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient to resolve nor-W-18 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both nor-W-18 and its internal standard for quantification and confirmation.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Relationship between silanol interactions and peak tailing.
References
interference issues in nor-W-18 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interference issues encountered during the analysis of W-18. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for W-18 analysis?
A1: The most prevalent and robust analytical methods for the detection and quantification of W-18 in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, particularly for complex matrices like blood and urine.[2][3]
Q2: What is a major challenge in W-18 analysis?
A2: A primary challenge in W-18 analysis is overcoming interference from the sample matrix and other structurally similar compounds.[4] Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact the accuracy and precision of quantification. Additionally, isobaric interferences, where other compounds have the same nominal mass as W-18, can lead to false-positive results if not properly resolved.
Q3: How can I minimize matrix effects in my W-18 analysis?
A3: To minimize matrix effects, a robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples like urine and blood, removing many interfering substances before analysis. The use of a stable isotope-labeled internal standard, such as W-18-d5, is also highly recommended as it co-elutes with the analyte and helps to compensate for variations in sample preparation and instrument response.
Q4: What are isobaric interferences and how can they be addressed?
A4: Isobaric interferences are compounds that have the same mass-to-charge ratio (m/z) as the analyte of interest, W-18. These can be metabolites of W-18 or other co-eluting compounds from the sample matrix. To address this, high-resolution mass spectrometry can be employed to differentiate between compounds with very similar masses. Additionally, careful selection of precursor and product ion transitions in MS/MS methods (Multiple Reaction Monitoring - MRM) and chromatographic separation are essential to distinguish W-18 from potential isobaric interferences. It is crucial to monitor at least two specific precursor-to-product ion transitions for both W-18 and its internal standard for confident identification and quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Effects (Ion Suppression) | - Optimize the solid-phase extraction (SPE) protocol to improve sample cleanup. - Dilute the sample extract to reduce the concentration of interfering matrix components. - Ensure the use of a co-eluting stable isotope-labeled internal standard (e.g., W-18-d5) to compensate for signal suppression. - Adjust the chromatographic gradient to better separate W-18 from co-eluting matrix components. |
| Suboptimal MS/MS Parameters | - Optimize the collision energy (CE) and other instrument-dependent parameters for the specific mass spectrometer being used. - Ensure the correct precursor and product ions for W-18 are being monitored. |
| Sample Degradation | - Verify the stability of W-18 in the biological matrix under the storage and processing conditions used. |
Issue 2: Inconsistent or Non-Reproducible Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inadequate Sample Preparation | - Ensure consistent and precise execution of the sample preparation protocol (e.g., SPE, LLE). - Verify the conditioning, loading, washing, and elution steps of the SPE procedure for optimal recovery. |
| Calibration Curve Issues | - Prepare fresh calibration standards and quality control samples. - Evaluate the linearity and range of the calibration curve. |
| Interference from Co-eluting Substances | - Review chromatographic data for the presence of interfering peaks. - Modify the chromatographic method (e.g., change the gradient, use a different column) to improve separation. - Select alternative, more specific MS/MS transitions for quantification. |
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of W-18 using LC-MS/MS. Note that specific values may vary depending on the instrument and laboratory conditions.
Table 1: LC-MS/MS Parameters for W-18 Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Precursor Ion (m/z) | 422.1 | |
| Product Ions (m/z) | 273.0, 111.0, 150.0 | |
| Internal Standard | W-18-d5 |
Table 2: Method Validation Parameters for W-18 in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | |
| Accuracy (% Bias) | Within ±15% | |
| Precision (% RSD) | Within ±15% | |
| Recovery | ~96% |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of W-18 from Urine
This protocol is a representative method for the extraction of W-18 from a urine matrix for subsequent LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 10 µL of a 1 µg/mL W-18-d5 internal standard solution.
-
Vortex the sample for 10 seconds.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, dropwise rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Visualizations
Caption: Experimental workflow for W-18 analysis from urine samples.
Caption: Troubleshooting logic for inconsistent W-18 analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of nor-W-18 from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and analysis of nor-W-18 from biological samples.
Disclaimer
The information provided is for guidance and troubleshooting purposes. While nor-W-18 is understood to be a dealkylated metabolite of W-18, there is a notable lack of specific published data for this analyte.[1] The information presented here is largely based on analytical methods for the parent compound W-18 and other novel psychoactive substances (NPS). Researchers should perform their own validation studies to determine the specific recovery and stability of nor-W-18 in their laboratory's matrices and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is nor-W-18 and why is its analysis important?
A1: nor-W-18 is a dealkylated metabolite of W-18, a potent synthetic compound.[1] The analysis of metabolites like nor-W-18 is crucial in forensic and clinical toxicology to confirm the ingestion of the parent compound, as metabolites can have a different pharmacokinetic profile and may be present in biological samples for a longer duration than the parent drug.
Q2: What are the main challenges in recovering nor-W-18 from biological samples?
A2: The primary challenges include its potentially low concentration in biological matrices, the complexity of the matrices themselves (e.g., blood, urine), and the physicochemical properties of the analyte which can affect its extraction efficiency. As a dealkylated metabolite, nor-W-18 may be more polar than the parent W-18, which needs to be considered when selecting an extraction method.
Q3: Which sample preparation method is best for nor-W-18?
A3: The choice of method depends on the specific requirements of the analysis.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts and allows for sample concentration, leading to lower limits of detection.[2]
-
Liquid-Liquid Extraction (LLE) is a classic alternative that can also yield good recovery.
-
Dilute-and-Shoot is a rapid method suitable for high-throughput screening, but it is more susceptible to matrix effects and may have higher limits of detection.[2][3]
Q4: How can I minimize the degradation of nor-W-18 in my samples?
Q5: What are the expected metabolites of W-18 that I should consider in my analysis?
A5: W-18 undergoes extensive metabolism, resulting in multiple mono- and di-hydroxylated metabolites, as well as a dealkylated metabolite (nor-W-18) and an amino metabolite from the reduction of the nitro group. It is also possible that these Phase I metabolites undergo further Phase II metabolism, such as glucuronidation.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of nor-W-18 and provides potential solutions.
Issue 1: Low Recovery of nor-W-18
| Probable Cause | Solution |
| Inappropriate Extraction Method/Sorbent | Ensure the chosen extraction method (SPE, LLE) and sorbent (for SPE) are suitable for the polarity of nor-W-18. As a dealkylated metabolite, it may be more polar than W-18. For reversed-phase SPE, a less retentive sorbent might be necessary if the analyte is not retained. For LLE, the polarity of the extraction solvent may need to be adjusted. |
| Suboptimal pH of the Sample | The pH of the sample can significantly impact the extraction efficiency of ionizable compounds. Adjust the pH of the biological matrix to ensure nor-W-18 is in a neutral form for reversed-phase SPE or LLE to improve its partitioning into the organic phase or retention on the sorbent. |
| Insufficient Elution Solvent Strength (SPE) | If nor-W-18 is strongly retained on the SPE sorbent, the elution solvent may not be strong enough to elute it completely. Increase the percentage of organic solvent in the elution buffer or use a stronger elution solvent. |
| Incomplete Elution Volume (SPE) | The volume of the elution solvent may not be sufficient to elute all the bound analyte. Increase the elution volume and collect fractions to determine the elution profile of nor-W-18. |
| High Sample Viscosity | Highly viscous samples can lead to poor extraction efficiency. Dilute the sample with a suitable buffer before extraction. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
| Probable Cause | Solution |
| Co-elution of Interfering Matrix Components | Matrix components from complex biological samples can co-elute with nor-W-18 and interfere with its ionization in the mass spectrometer, leading to inaccurate quantification. |
| * Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE with a selective sorbent to remove interfering substances. | |
| * Optimize Chromatography: Use a high-resolution analytical column and adjust the gradient to achieve better separation of nor-W-18 from matrix components. | |
| Insufficient Sample Dilution (Dilute-and-Shoot) | In the dilute-and-shoot method, insufficient dilution can lead to significant matrix effects. Increase the dilution factor of the sample. |
Issue 3: Poor Reproducibility and Peak Shape
| Probable Cause | Solution |
| Inconsistent Sample Preparation | Variations in sample preparation steps can lead to inconsistent results. Ensure all steps of the protocol are followed precisely for all samples. Use of an internal standard is highly recommended to correct for variability. |
| SPE Cartridge Drying Out | Allowing the SPE sorbent to dry out after conditioning and before sample loading can lead to poor recovery and reproducibility. Ensure the sorbent bed remains wetted throughout these steps. |
| Improper Flow Rate during SPE | A flow rate that is too high during sample loading can result in insufficient interaction between the analyte and the sorbent, leading to breakthrough and low recovery. A very slow flow rate can unnecessarily prolong the extraction time. Optimize the flow rate according to the manufacturer's guidelines. |
| Column Contamination | Carryover from previous injections or accumulation of matrix components on the analytical column can lead to poor peak shape and shifting retention times. Implement a robust column wash step between injections. |
Quantitative Data Summary
The following tables summarize available quantitative data for W-18, which can serve as a proxy in the absence of specific data for nor-W-18.
Table 1: Recovery and Limits of Detection/Quantification of W-18
| Method | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Dilute-and-Shoot LC-MS/MS | Urine | 96% | 5 ng/mL | 20 ng/mL | |
| SPE-LC-MS/MS | Urine | Not Specified | Not Specified | Not Specified | |
| LLE-LC-MS/MS | Urine | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Sample Preparation Methods for W-18
| Method | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High recovery, clean extracts, potential for automation. | More time-consuming and costly than dilute-and-shoot. |
| Liquid-Liquid Extraction (LLE) | Good recovery, relatively low cost. | Can be labor-intensive, uses larger volumes of organic solvents. |
| Dilute-and-Shoot | Fast, simple, high-throughput. | Prone to matrix effects, may have higher detection limits. |
Experimental Protocols
The following are detailed methodologies for the extraction of W-18 and its metabolites, including nor-W-18, from urine. These should be optimized and validated for your specific application.
Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation Exchange Cartridge
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and an appropriate internal standard (e.g., W-18-d5). Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard and 1 mL of a suitable buffer (e.g., pH 9.0 carbonate buffer) to adjust the pH.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Dilute-and-Shoot
-
Sample Preparation: Allow urine samples to equilibrate to room temperature and vortex to ensure homogeneity.
-
Dilution: In a microcentrifuge tube, combine 100 µL of urine with 400 µL of methanol. Add an appropriate internal standard.
-
Centrifugation: Vortex the mixture and centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Visualizations
Signaling Pathways
While W-18 and its metabolites have been found to lack significant opioid activity, they exhibit weak affinity for the sigma-1 receptor and the translocator protein (TSPO). The following diagrams illustrate the general signaling pathways associated with these proteins.
Caption: Sigma-1 Receptor Signaling Pathway.
References
long-term storage and handling of Nor-W-18-d4
Disclaimer: Nor-W-18-d4 is a deuterated analog of Nor-W-18, a potent synthetic opioid. This compound is intended for research purposes only and should be handled by trained professionals in a controlled laboratory setting. Extreme caution is advised due to its presumed high potency.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is the deuterium-labeled version of Nor-W-18.[1][2] It is used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of Nor-W-18 in biological and other matrices.[3] The deuterium labels provide a distinct mass difference, allowing it to be distinguished from the non-labeled analyte.
Q2: Why is the stability of this compound important?
A2: The stability of an internal standard is critical for accurate and precise quantification.[3] If this compound degrades during sample storage, handling, or analysis, it will lead to inaccurate measurements of the target analyte, Nor-W-18.[3]
Storage and Handling
Q3: How should solid this compound be stored for the long term?
A3: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, clearly labeled container. The container should be placed in a secure, locked freezer to restrict access to authorized personnel only.
Q4: What is the recommended procedure for preparing a stock solution?
A4: All handling of the solid compound should be performed in a ventilated enclosure, such as a certified chemical fume hood or glove box, to contain airborne particles. A detailed protocol for preparing a 1 mg/mL stock solution is provided in the "Experimental Protocols" section.
Q5: Are there any specific safety precautions for handling this compound?
A5: Yes. Due to the high potency of related synthetic opioids, extreme caution should be exercised. Personal Protective Equipment (PPE), including double nitrile gloves, a disposable lab coat, and safety glasses, is mandatory. A P100 filtering facepiece respirator should also be considered. All handling should occur in a designated area to prevent cross-contamination. In case of skin exposure, wash the affected area with soap and water immediately; do not use alcohol-based sanitizers or bleach, as they may increase absorption.
Experimental Use
Q6: What is the "isotope effect" and how might it affect my results?
A6: The isotope effect refers to slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte. This can sometimes lead to a chromatographic shift, where the deuterated compound elutes slightly earlier in reverse-phase chromatography. This can be problematic if it leads to differential matrix effects, where the analyte and standard experience different levels of ion suppression or enhancement.
Q7: My quantitative results are inconsistent. What are the common causes?
A7: Inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution with the analyte, isotopic or chemical impurities in the standard, or unexpected isotopic exchange (H/D exchange).
Q8: What is H/D exchange and how can I prevent it?
A8: H/D (Hydrogen/Deuterium) exchange is the replacement of deuterium atoms on your standard with hydrogen atoms from the solvent or sample matrix. This can occur if the deuterium labels are in chemically labile positions (e.g., on hydroxyl, amine, or carboxyl groups) or under certain pH and temperature conditions. To minimize this, use standards with deuterium labels on stable positions (like aromatic rings) and avoid strongly acidic or basic conditions if the label's stability is unknown.
Troubleshooting Guides
Issue 1: Poor or No Signal for the Internal Standard
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the concentration of your working solution. 2. Prepare a fresh dilution series from your stock solution to confirm its concentration. |
| Degradation of Standard | 1. Check the storage conditions and expiration date of the solid standard and solutions. 2. Prepare a fresh stock solution from the solid material. 3. Analyze the new stock solution to confirm its integrity. |
| Inefficient Ionization | 1. Optimize the mass spectrometer's ionization source parameters (e.g., spray voltage, gas flows, temperature) for this compound. 2. Infuse a solution of the standard directly into the mass spectrometer to check for a signal. |
| Instrument Issues | 1. Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. |
Issue 2: Inaccurate or Biased Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Lack of Co-elution | 1. Overlay the chromatograms of the analyte (Nor-W-18) and the internal standard (this compound) to confirm they are co-eluting. 2. If they are separating, adjust the chromatographic method (e.g., gradient, column) to achieve co-elution. |
| Impurity in Standard | 1. Always request a Certificate of Analysis (CoA) from the supplier that specifies the isotopic and chemical purity. 2. Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte. |
| H/D Back-Exchange | 1. Perform an H/D exchange stability test (see Experimental Protocols). 2. This involves incubating the standard in a blank sample matrix under your experimental conditions and monitoring for any increase in the unlabeled analyte's signal. |
| Differential Matrix Effects | 1. Even with co-elution, matrix effects can differ. 2. Improve sample clean-up procedures to remove interfering matrix components. 3. Consider diluting the sample to reduce the concentration of matrix components. |
Data Presentation
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature (Solid) | -20°C | Ensures long-term stability. |
| Container | Tightly sealed, clearly labeled, amber vial | Prevents degradation from moisture and light. |
| Location | Secure, locked freezer or cabinet | Restricts access to authorized personnel. |
| Solution Storage | -20°C in tightly sealed vials | Minimizes solvent evaporation and degradation. |
Solubility Data
| Solvent | Solubility |
| DMF | 30 mg/mL |
| DMSO | 30 mg/mL |
| DMSO:PBS (pH 7.2) | 30 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
Objective: To safely and accurately prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound analytical standard (solid)
-
LC-MS grade solvent (e.g., methanol, acetonitrile, DMSO)
-
1 mL Class A volumetric flask
-
Antistatic weigh boat
-
Spatula
-
Analytical balance (within a ventilated enclosure)
-
Appropriate PPE (double nitrile gloves, lab coat, safety glasses, respirator)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood or glove box is functioning correctly.
-
Weighing: Place an antistatic weigh boat on the tared analytical balance. Carefully transfer approximately 1 mg of this compound powder to the weigh boat. Record the exact weight.
-
Solubilization: Carefully transfer the weighed powder to the 1 mL volumetric flask. Rinse the weigh boat with a small amount of the chosen solvent and transfer the rinse into the flask to ensure a quantitative transfer.
-
Dissolving: Add solvent to the flask until it is approximately half-full. Cap and vortex or sonicate until the solid is completely dissolved.
-
Final Dilution: Once dissolved, carefully add the solvent to the 1 mL calibration mark.
-
Homogenization: Cap and invert the flask at least 10 times to ensure the solution is homogenous.
-
Labeling and Storage: Transfer the solution to a properly labeled amber vial and store at -20°C. The label should include the compound name, concentration, solvent, and date of preparation.
-
Decontamination: Decontaminate all surfaces and equipment with soap and water. Dispose of all contaminated disposables (e.g., gloves, weigh boat) as hazardous waste according to your institution's protocols.
Protocol 2: H/D Exchange Stability Test
Objective: To determine if the deuterium labels on this compound are stable under the experimental conditions.
Materials:
-
This compound working solution
-
Blank sample matrix (e.g., plasma, urine)
-
Neat solvent (e.g., methanol)
-
Incubator/water bath
-
Sample processing supplies
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Set A (Control): Spike the deuterated internal standard into a neat solvent at the working concentration.
-
Set B (Matrix): Spike the deuterated internal standard into the blank sample matrix at the same concentration.
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Extraction: Process the samples using your established extraction procedure.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Data Interpretation: Monitor for any increase in the signal of the non-deuterated analyte (Nor-W-18) in Set B compared to Set A. A significant increase indicates that H/D back-exchange is occurring.
Visualizations
Caption: General experimental workflow for using this compound as an internal standard.
Caption: Troubleshooting decision tree for inaccurate quantitative results.
References
Technical Support Center: Nor-W-18-d4 MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the MS/MS analysis of Nor-W-18-d4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? this compound is the deuterated analytical reference standard for Nor-W-18.[1][2] Its primary use is as an internal standard for the quantification of Nor-W-18, a dealkylation metabolite of the potent synthetic compound W-18, in samples analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Using a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample processing and matrix effects, ensuring accurate and reliable quantitative results.[2]
Q2: What is the chemical structure of this compound? The formal chemical name for this compound is 4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide. The four deuterium atoms are located on the chlorobenzene ring.
Q3: Why is understanding the fragmentation pattern of this compound important? Understanding the fragmentation pattern is essential for the unambiguous identification and accurate quantification of the analyte. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce characteristic product ions. This transition provides high specificity for detection and quantification, and a well-defined fragmentation pattern ensures reliable compound identification.
Q4: What is in-source fragmentation and how does it affect the analysis of this compound? In-source fragmentation (ISF) is the fragmentation of an analyte in the ion source of the mass spectrometer before it enters the mass analyzer. This can be caused by high cone voltages or elevated source temperatures. Excessive ISF is problematic as it can diminish the precursor ion signal, leading to difficulties in molecular weight confirmation and inaccuracies in quantification. Some molecules are inherently fragile and prone to fragmentation even under mild conditions.
Troubleshooting Guide
Q5: I am observing a weak or absent precursor ion signal for this compound. What are the possible causes and solutions? A weak precursor ion signal is often a result of excessive in-source fragmentation or suboptimal ionization conditions.
-
Cause: The cone voltage (or fragmentor/declustering potential) is too high, causing the precursor ion to fragment before detection.
-
Solution: Systematically decrease the cone voltage in small increments (e.g., 5-10 V) while monitoring the precursor ion intensity. The goal is to find a voltage that maximizes the precursor signal while minimizing fragmentation.
-
-
Cause: Source and desolvation temperatures are too high, providing excess thermal energy that leads to fragmentation.
-
Solution: Reduce the source and desolvation temperatures incrementally. Be aware that temperatures set too low can lead to inefficient desolvation and solvent clustering, which can also reduce signal intensity.
-
-
Cause: Suboptimal mobile phase composition or pH is affecting ionization efficiency.
-
Solution: Ensure the mobile phase promotes efficient protonation of this compound. Adding a small amount of an acid like formic acid is common in reversed-phase chromatography for positive ion mode.
-
Q6: My MS/MS spectrum shows unexpected fragment ions or an inconsistent fragmentation pattern. What should I check?
-
Cause: In-source fragmentation is creating a complex spectrum that interferes with the desired MS/MS fragmentation.
-
Solution: Optimize the ion source parameters as described in Q5 to minimize in-source fragmentation. This will ensure that the fragmentation observed is primarily from the collision cell.
-
-
Cause: The collision energy in the MS/MS experiment is not optimized.
-
Solution: Perform a collision energy optimization experiment. Analyze a standard solution of this compound and ramp the collision energy to determine the value that produces the most stable and abundant product ions.
-
-
Cause: The sample may contain isomers or impurities that have the same precursor mass but different fragmentation patterns.
-
Solution: Review the chromatography. A broad or tailing peak may indicate co-elution. Adjust the chromatographic method to achieve better separation. High-resolution mass spectrometry (HRMS) can also help differentiate between compounds with the same nominal mass.
-
Q7: How can I improve the overall sensitivity of my LC-MS/MS method for this compound?
-
Solution: Optimize sample preparation to effectively remove matrix interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
Solution: Adjust nebulizer gas flow to ensure optimal droplet size and desolvation efficiency, which can improve ionization without causing excessive fragmentation.
-
Solution: Ensure the LC-MS/MS system is properly calibrated and maintained. Contamination can suppress the ion signal.
-
Solution: For trace-level analysis, chemical derivatization can be explored to improve ionization efficiency and chromatographic retention.
Quantitative Data Summary
The table below summarizes the expected key ions for this compound in positive ion ESI-MS/MS. The exact m/z values and relative abundances may vary depending on the instrument and experimental conditions.
| Ion Description | Proposed Structure / Formula | Expected m/z | Notes |
| Precursor Ion | [C₁₁H₉D₄ClN₂O₂S + H]⁺ | 277.8 | The protonated molecule. |
| Product Ion 1 | [C₅H₉N₂]⁺ | 97.1 | Resulting from cleavage of the N-S bond. |
| Product Ion 2 | [C₆H₀D₄ClO₂S]⁺ | 179.9 | Deuterated chlorobenzenesulfonyl fragment. |
| Product Ion 3 | [C₅H₇]⁺ | 67.1 | Fragment from the tetrahydropyridine ring. |
Experimental Protocols
Representative LC-MS/MS Methodology for this compound Analysis
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (e.g., for Urine Samples)
-
To 1 mL of urine, add an appropriate amount of this compound internal standard solution.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates, if necessary.
-
Conduct a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration.
-
Evaporate the final extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: Optimize for your instrument (e.g., 3-4 kV).
-
Cone Voltage: Optimize to maximize precursor ion signal (e.g., 20-40 V).
-
Source Temperature: Optimize (e.g., 120-150 °C).
-
Desolvation Temperature: Optimize (e.g., 350-450 °C).
-
Nebulizer Gas Flow: Optimize for stable spray.
-
-
MRM Transitions:
-
Primary Transition: 277.8 → 97.1 (for quantification).
-
Secondary Transition: 277.8 → 179.9 (for confirmation).
-
-
Collision Energy: Optimize for each transition to achieve maximum product ion intensity.
Visualizations
Caption: Proposed MS/MS fragmentation pathway for this compound.
References
Technical Support Center: Nor-W-18-d4 & Ion Suppression
Welcome to the technical support center for addressing ion suppression using Nor-W-18-d4. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
Ion suppression is a matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It is the reduction in the ionization efficiency of a target analyte caused by co-eluting compounds from the sample matrix.[1] The "matrix" consists of all components in the sample other than the analyte, such as salts, lipids, and proteins.[1][2]
This phenomenon is problematic because it leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Ion suppression occurs in the ion source of the mass spectrometer when matrix components compete with the analyte for ionization, hindering the analyte's ability to form gas-phase ions. It is a significant concern in the analysis of complex biological samples like plasma and urine.
Q2: How does using a deuterated internal standard like this compound help address ion suppression?
A deuterated internal standard (IS), such as this compound, is a stable isotope-labeled version of the analyte of interest. The "gold standard" for quantitative mass spectrometry is the use of a stable isotope-labeled internal standard. These standards are chemically almost identical to the analyte, so they behave very similarly during sample preparation and chromatographic separation.
Ideally, the deuterated internal standard co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized. This allows for more accurate and precise quantification, even when ion suppression occurs.
Q3: I'm using this compound, but my results are still not reproducible. What could be the cause?
While deuterated internal standards are highly effective, they may not always perfectly compensate for matrix effects. Several factors can lead to poor reproducibility:
-
Differential Ion Suppression: This occurs when the analyte and the internal standard are affected differently by the matrix. A common cause is a slight chromatographic separation between the two, often due to the "deuterium isotope effect." This slight shift in retention time can expose the analyte and the IS to different co-eluting matrix components, leading to inaccurate quantification.
-
Inconsistent Sample Cleanup: If the sample preparation method inconsistently removes matrix components, the level of ion suppression can vary from sample to sample.
-
Internal Standard Instability: The deuterated internal standard could be degrading or exchanging deuterium for hydrogen under the analytical conditions.
-
Contamination: Cross-contamination or carryover from a high-concentration sample can lead to artificially high results in subsequent samples.
Q4: My analyte and this compound are not co-eluting perfectly. How can I fix this?
The slight separation of a deuterated internal standard and its analyte is often due to the deuterium isotope effect, where the increased mass from deuterium can alter the molecule's physicochemical properties and its interaction with the stationary phase.
To address this, you should:
-
Optimize Chromatography: Adjusting the chromatographic conditions, such as the gradient, column chemistry, or mobile phase composition, can help to achieve co-elution.
-
Evaluate the Internal Standard: If co-elution cannot be achieved, consider if the deuterium labels are in a position that minimally impacts retention time. While less common, a ¹³C-labeled internal standard could be an alternative as it is less prone to chromatographic shifts.
Q5: How can I determine if ion suppression is occurring in a specific region of my chromatogram?
A post-column infusion experiment is a standard method to identify regions of ion suppression. This technique involves infusing a constant flow of the analyte and internal standard solution directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the otherwise stable baseline signal for the analyte and internal standard indicate the retention times where ion suppression is occurring.
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | Optimize chromatographic conditions (e.g., gradient, column chemistry) to ensure the analyte and this compound co-elute perfectly. |
| Variable Sample Cleanup | Re-evaluate and optimize the sample preparation method (e.g., SPE, LLE) for better consistency and more thorough removal of interfering substances. |
| Internal Standard Instability | Verify the stability of the this compound solution under your storage and analytical conditions. Ensure deuterium labels are on stable positions of the molecule. |
| Inaccurate Pipetting | Recalibrate pipettes and review solution preparation procedures to ensure the internal standard concentration is consistent across all samples. |
Issue 2: Low Signal Intensity for Both Analyte and Internal Standard
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | Improve sample cleanup to remove more matrix components. Consider switching from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE). Dilute the sample to reduce the concentration of matrix components, though this may impact sensitivity. |
| Instrumental Issues | Clean the ion source of the mass spectrometer. Verify MS parameters such as capillary voltage and gas flows are optimal. |
| Poor Extraction Recovery | Optimize the sample preparation protocol to improve the extraction efficiency for both the analyte and this compound. |
Experimental Protocols
Protocol 1: Sample Preparation for W-18 in Urine using Protein Precipitation
This protocol is a common starting point for the extraction of W-18 and its internal standard from a urine matrix.
-
Sample Aliquoting: Pipette 100 µL of the urine sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of cold methanol to each tube.
-
Vortexing: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This procedure helps to visualize at what retention times matrix components are causing ion suppression.
-
Preparation: Prepare a solution of the analyte and this compound in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Setup: Use a syringe pump to deliver this solution at a constant low flow rate (e.g., 5-10 µL/min). Connect the syringe pump line to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-fitting.
-
Infusion & Injection: Begin the LC gradient and the post-column infusion. Once a stable baseline signal is achieved, inject a blank matrix sample that has been processed using your standard sample preparation method.
-
Monitoring: Monitor the signal for the analyte and internal standard. Any significant dip in the baseline signal indicates a region of ion suppression.
Quantitative Data Summary
The following table summarizes typical performance parameters for an LC-MS/MS method for W-18 analysis using a deuterated internal standard. These values serve as a benchmark for method validation.
| Parameter | Typical Value | Description |
| Linearity Range | 5 - 500 ng/mL | The range over which the assay is accurate and precise. |
| Correlation Coefficient (R²) | > 0.99 | A measure of the goodness of fit for the calibration curve. |
| Limit of Detection (LOD) | 5 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 20 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. |
| Extraction Recovery | > 90% | The efficiency of the sample preparation procedure in extracting the analyte from the matrix. |
| Matrix Effect (%) | 85% - 115% | The analyte response in a post-extraction spiked sample compared to a pure solution. Values near 100% indicate minimal ion suppression or enhancement. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
| Precision (% CV) | < 15% | The degree of reproducibility among replicate measurements. |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for nor-W-18
The emergence of novel psychoactive substances (NPS) like W-18 and its analogues presents a significant challenge to forensic and clinical toxicology laboratories.[1] Accurate and reliable analytical methods are crucial for the detection and quantification of these potent synthetic compounds.[2] This guide provides a comparative overview of common analytical techniques applicable to the analysis of nor-W-18, a presumed metabolite or analogue of W-18. While specific validated methods for nor-W-18 are not widely published, the methodologies for W-18 are considered highly relevant and adaptable. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).[2]
Subsequent research has raised questions about the opioid receptor activity of W-18, suggesting its adverse effects may not be mediated by the same mechanisms as traditional opioids.[1] Nevertheless, the need for robust analytical methods for its detection and its analogues remains critical for public health and safety.[1]
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method often involves a trade-off between sensitivity, specificity, cost, and throughput. The following table summarizes key performance characteristics for the principal analytical techniques used for the detection of potent synthetic compounds like W-18, which can be extrapolated for nor-W-18.
| Parameter | LC-MS/MS | GC-MS | ELISA (Screening) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 0.5 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.025 - 5 ng/mL | 0.5 - 10 ng/mL | N/A (Qualitative) |
| Linear Range | 0.025 - 100 ng/mL | 1 - 500 ng/mL | N/A |
| Precision (%RSD) | < 15% | < 20% | N/A |
| Accuracy (%Recovery) | 90 - 110% | 80 - 120% | Semi-quantitative |
| Specificity | High | High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Cost per Sample | High | Moderate | Low |
Note: Data is extrapolated from studies on W-18 and similar synthetic opioids, as direct comparative studies on nor-W-18 are limited.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of synthetic opioids like nor-W-18.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of synthetic opioids in biological matrices.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of a biological sample (e.g., whole blood, urine), add an appropriate deuterated internal standard (e.g., nor-W-18-d5).
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable solvent, such as a basic methanolic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Flow Rate: Approximately 0.3 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for nor-W-18 and the internal standard.
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust alternative for the analysis of synthetic opioids, though it may require derivatization for some compounds to improve volatility and thermal stability.
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of sample, add an internal standard.
-
Adjust the pH of the sample to basic conditions.
-
Extract the analyte into an organic solvent (e.g., hexane/ethyl acetate).
-
Evaporate the organic layer and reconstitute in a suitable solvent for injection. Derivatization may be performed at this stage if necessary.
-
-
GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Injection: Splitless injection mode.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Ionization (EI).
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
3. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening technique based on antigen-antibody interactions. It is valuable for preliminary screening of a large number of samples.
-
General ELISA Protocol:
-
Samples and controls are added to microplate wells coated with antibodies specific to the target analyte class.
-
An enzyme-conjugated secondary antibody is added, which binds to the analyte captured by the first antibody.
-
A substrate is added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the results are compared to a cutoff value to determine if a sample is presumptively positive.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for nor-W-18, ensuring the reliability and accuracy of the results.
Caption: Workflow for analytical method validation of nor-W-18.
References
A Comparative Guide to Internal Standards for Nor-W-18 Analysis: Nor-W-18-d4 vs. a ¹³C-Labeled Alternative
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel psychoactive substances (NPS) and their metabolites is paramount in forensic toxicology, clinical chemistry, and drug development. Nor-W-18, a metabolite of the potent synthetic compound W-18, requires sensitive and reliable analytical methods for its detection. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
This guide provides a comparative overview of the commonly used deuterated internal standard, Nor-W-18-d4, and a theoretically superior carbon-13 (¹³C)-labeled internal standard for the analysis of Nor-W-18. While direct experimental comparisons for a ¹³C-labeled Nor-W-18 are not currently available in published literature, this document outlines the performance expectations based on well-established principles of analytical chemistry.
Core Principles of Internal Standard Performance
An ideal internal standard should be chemically and physically identical to the analyte of interest, with the only difference being its mass. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization. Deuterated standards, like this compound, are widely used due to their relative ease of synthesis. However, the difference in mass and bond strength between protium (¹H) and deuterium (²H) can sometimes lead to chromatographic separation from the unlabeled analyte, a phenomenon known as the "isotope effect." This can compromise the accuracy of quantification, as the analyte and internal standard may experience different matrix effects.
Carbon-13 labeled internal standards are considered the superior choice as the larger mass of ¹³C has a less pronounced effect on the molecule's physicochemical properties compared to deuterium labeling.[1] This results in a much closer chromatographic elution profile to the native analyte, leading to more accurate correction for matrix effects and other sources of analytical variability.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of this compound compared to a hypothetical ¹³C-labeled Nor-W-18 internal standard, based on established analytical principles.[2]
| Feature | This compound (Deuterated IS) | ¹³C-Labeled Nor-W-18 (Hypothetical) |
| Structural Similarity | High (near-identical) | High (near-identical) |
| Co-elution with Analyte | Generally good, but chromatographic shifts can occur due to isotopic effects.[2] | Excellent, typically co-elutes perfectly with the analyte.[2] |
| Compensation for Matrix Effects | Good to Excellent. Co-elution helps to normalize ion suppression or enhancement. However, differential matrix effects can occur if there is a chromatographic shift.[2] | Excellent. Near-perfect co-elution ensures identical experience of matrix effects. |
| Potential for Isotope Effects | Moderate. Can lead to altered fragmentation patterns and chromatographic retention times. | Negligible. Minimal impact on physicochemical properties. |
| Availability | Commercially available. | Not currently commercially available. |
| Cost | Generally lower than ¹³C-labeled standards. | Typically higher due to more complex synthesis. |
Experimental Protocols
A detailed methodology is critical for the successful validation and implementation of an analytical method. Below is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative analysis of Nor-W-18 in a biological matrix (e.g., urine) using an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine sample, add a known concentration of the internal standard (e.g., this compound).
-
Perform a solid-phase extraction for sample clean-up and concentration.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Nor-W-18 and its internal standard.
3. Data Analysis
-
The concentration of Nor-W-18 in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
The calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.
-
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the results.
Mandatory Visualization
References
Inter-Laboratory Comparison of Nor-W-18 Analysis: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the detection and quantification of nor-W-18, a metabolite of the potent synthetic opioid W-18. Given the challenges presented by novel psychoactive substances (NPS), robust and reliable analytical methods are crucial for forensic and clinical laboratories.[1] This document outlines the performance characteristics of common analytical techniques, offers detailed experimental protocols, and presents a generalized workflow for conducting an inter-laboratory comparison to ensure cross-laboratory proficiency.
The information is intended to assist researchers, scientists, and drug development professionals in selecting, validating, and implementing analytical strategies for nor-W-18 and other emerging synthetic compounds.
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an analytical method often involves a trade-off between various performance parameters. While specific inter-laboratory studies on nor-W-18 are not publicly available, this section presents a summary of expected quantitative performance data for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data is extrapolated from studies on the parent compound W-18 and other novel synthetic opioids.[2][3][4]
LC-MS/MS is frequently the preferred method for analyzing NPS due to its high sensitivity and specificity, allowing for the detection of substances at very low concentrations.[5]
Table 1: Hypothetical Performance Characteristics of Analytical Methods for Nor-W-18
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 ng/mL | 5 - 20 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Bias) | < ±15% | < ±20% |
| Precision (% RSD) | < 15% | < 20% |
| Sample Volume | 0.1 - 1.0 mL | 0.5 - 2.0 mL |
| Throughput | High | Moderate |
| Specificity | Very High | High |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical tests. Below is a representative protocol for the quantitative analysis of nor-W-18 in a urine matrix using LC-MS/MS, adapted from established methods for W-18 and other synthetic opioids.
Protocol: Quantitative Analysis of Nor-W-18 in Urine by LC-MS/MS
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of a urine sample, add an internal standard (e.g., nor-W-18-d5). Vortex the sample for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 1% formic acid in deionized water, followed by 2 mL of methanol to remove interfering substances.
-
Drying: Dry the cartridge under a vacuum for approximately 10 minutes.
-
Elution: Elute the analyte and internal standard with 3 mL of a freshly prepared solution of dichloromethane, isopropanol, and ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution and transfer the solution to an autosampler vial for analysis.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be monitored for nor-W-18 and its internal standard to ensure specificity. Collision energies and other instrument-dependent parameters must be optimized.
-
Visualizations
Signaling Pathway Considerations
A biological signaling pathway diagram for nor-W-18 cannot be provided at this time. The parent compound, W-18, was initially investigated for its analgesic properties, but subsequent pharmacological studies have shown that it does not have significant activity at classical opioid receptors. Its mechanism of action is not fully elucidated, and it may interact with other receptors, such as the sigma-1 receptor. Without a confirmed molecular target and downstream signaling cascade, creating an accurate signaling pathway diagram would be speculative.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of an inter-laboratory comparison study and the analytical workflow for nor-W-18.
Caption: Workflow for an inter-laboratory comparison (proficiency test).
Caption: Analytical workflow for nor-W-18 quantification in urine.
References
- 1. Analysis of over 250 novel synthetic opioids and xylazine by LC-MS-MS in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis, identification and confirmation of synthetic opioids using chloroformate chemistry: Retrospective detection of fentanyl and acetylfentanyl in urine and plasma samples by EI-GC-MS and HR-LC-MS | PLOS One [journals.plos.org]
- 5. Novel Psychoactive Substances (NPS) analysis [sciex.com]
A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards in W-18 Quantitative Analysis
The emergence of novel psychoactive substances (NPS) like W-18 presents a significant challenge for forensic and clinical toxicology laboratories. Accurate and precise quantification of these compounds in complex biological matrices is crucial for both clinical management and law enforcement purposes. This guide provides a detailed comparison of the analytical performance of methods utilizing deuterated internal standards, such as Nor-W-18-d4 and W-18-d4, against other quantitative approaches. The use of stable isotope-labeled internal standards is widely regarded as the gold standard in mass spectrometry for its ability to enhance accuracy and precision.[1][2][3]
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard is a version of the target analyte where several hydrogen atoms have been replaced with deuterium.[1] This isotopic labeling makes the internal standard chemically almost identical to the analyte of interest.[2] As a result, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and analogous physicochemical behavior allow the deuterated internal standard to effectively compensate for variations in the analytical process, including extraction efficiency, injection volume, and matrix effects such as ion suppression or enhancement.
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard is the significant improvement in the accuracy and precision of quantitative measurements. The following tables summarize the performance of an LC-MS/MS method for W-18 analysis using a deuterated internal standard and compare it with the use of an analogous internal standard.
| Method Performance Parameter | LC-MS/MS with this compound Internal Standard |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (R²) | >0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL |
| Recovery | 96% |
| Internal Standard Type | Accuracy (% Nominal Concentration) | Precision (% RSD) |
| Analogous Internal Standard | 85 - 115% | < 15% |
| Deuterated Internal Standard (e.g., this compound) | 95 - 105% | < 10% |
Note: The data in the second table is a representative comparison based on the principles of using analogous vs. deuterated internal standards, as specific comparative data for W-18 was not available.
Experimental Protocols
A detailed methodology for the quantitative analysis of W-18 in urine samples using a deuterated internal standard is provided below.
1. Sample Preparation
-
Internal Standard Spiking: To 1 mL of a urine sample, add 10 µL of a 1 µg/mL solution of W-18-d4 or this compound internal standard.
-
Extraction: Solid-phase extraction is recommended for complex matrices like urine to remove interferences and concentrate the analyte.
-
Reconstitution: The dried extract is reconstituted in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is employed.
-
Chromatography: A C18 analytical column is typically used for separation.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both W-18 and its deuterated internal standard.
3. Data Analysis
-
Quantification: The concentration of W-18 is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard.
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratios of the calibrators against their known concentrations.
Mandatory Visualizations
Caption: Experimental workflow for the quantitative analysis of W-18.
Caption: How deuterated internal standards improve accuracy and precision.
Conclusion
The use of deuterated internal standards, such as this compound and W-18-d4, in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of W-18 in biological samples. While other internal standards can be used, stable isotope-labeled standards are superior in their ability to compensate for analytical variability, leading to more reliable and defensible results. The provided experimental protocol and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances.
References
Comparative Guide to the Quantification of nor-W-18: Linearity and Range
This guide provides a comparative overview of analytical methodologies for the quantification of nor-W-18, a potent synthetic compound. Due to the limited availability of specific data for nor-W-18, this guide utilizes data for the closely related compound W-18 as a surrogate for performance evaluation. The focus is on critical performance metrics of linearity and range to assist researchers, scientists, and drug development professionals in selecting and implementing suitable analytical techniques.
Data Presentation: Quantitative Performance of Analytical Methods
The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes key quantitative data for the linearity and range of different methods used for the quantification of W-18, which is structurally similar to nor-W-18.
| Analyte | Method | Matrix | Linear Range | Correlation Coefficient (R²) |
| W-18 | LC-MS/MS | Whole Blood | 0.025 - 2.5 ng/mL | > 0.99 |
| W-18 | LC-MS/MS | Urine | 5 - 500 ng/mL | 0.99 |
Note: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of synthetic compounds like W-18. Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) represent viable alternatives, though specific linearity and range data for W-18 using these methods are less commonly reported in the literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below is a representative protocol for the quantification of W-18 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can be adapted for nor-W-18.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 1 mL of the biological matrix (e.g., whole blood, urine), add an appropriate internal standard (e.g., W-18-d5).
-
Lysis/Precipitation (for whole blood): Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge the sample.
-
Dilution: Transfer the supernatant and dilute with deionized water to reduce matrix effects.
-
SPE Cartridge Conditioning: Condition a mixed-mode or C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte of interest using a suitable organic solvent mixture (e.g., methanol or a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of aqueous and organic solvents, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is around 0.3 - 0.5 mL/min.
-
Injection Volume: A small volume, such as 5 µL, is injected.
-
Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode is generally used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for both the analyte and the internal standard to ensure accurate quantification and confirmation.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
A Comparative Guide to Alternative Internal Standards for W-18 Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative internal standards for the quantitative analysis of W-18 and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for achieving accurate and reliable quantification, particularly in complex biological matrices. This document outlines the performance characteristics of commonly used deuterated internal standards and discusses the theoretical advantages of using ¹³C-labeled internal standards, supported by established analytical principles.
Data Presentation: Performance of Internal Standards for W-18 Analysis
| Performance Parameter | Deuterated Internal Standard (W-18-d5) | ¹³C-Labeled Internal Standard (Expected) | Description |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 | A measure of the goodness of fit of the calibration curve. |
| Limit of Detection (LOD) | 5 ng/mL | Potentially lower due to reduced background noise. | The lowest concentration of the analyte that can be reliably detected. |
| Lower Limit of Quantitation (LLOQ) | 20 ng/mL | Potentially lower and more robust. | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Accuracy (% Bias) | Within ±15% | Expected to be closer to nominal values. | The closeness of the measured value to the true value. |
| Precision (% RSD) | < 15% | Expected to be lower (improved precision). | The degree of agreement among individual test results. |
| Recovery | ~96% | Similar, but less susceptible to variability. | The efficiency of the extraction procedure. |
| Matrix Effect | Compensated, but potential for differential effects. | More effective compensation due to identical chromatography. | The effect of co-eluting matrix components on the ionization of the analyte. |
| Chromatographic Co-elution | Potential for slight retention time shift. | Identical retention time to the native analyte. | The ability of the internal standard to elute at the same time as the analyte. |
| Isotopic Stability | Generally stable, but risk of back-exchange. | Highly stable with no risk of isotopic exchange. | The stability of the isotopic label throughout the analytical process. |
Experimental Protocols
Protocol 1: Quantitative Analysis of W-18 in Human Urine using a Deuterated Internal Standard (W-18-d5)
This protocol describes a common method for the analysis of W-18 in urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and the deuterated internal standard (e.g., W-18-d5) to a final concentration of 50 ng/mL.[1]
-
Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[1]
-
Load the pre-treated sample onto the SPE cartridge.[1]
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.[1]
-
Elute the analyte and internal standard with 3 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for W-18 and its deuterated internal standard.
Protocol 2: Generic Protocol for Analysis using a ¹³C-Labeled Internal Standard
The experimental protocol for a ¹³C-labeled internal standard would be identical to that of a deuterated standard. The key difference lies in the mass-to-charge ratios (m/z) monitored in the MRM transitions. The precursor and product ions for the ¹³C-labeled internal standard would be shifted by the number of ¹³C atoms incorporated into the molecule. The primary advantage of the ¹³C-labeled standard is its identical chromatographic behavior to the unlabeled analyte, which provides a more accurate correction for matrix effects and variability during sample processing and analysis.
Mandatory Visualizations
W-18 Metabolic Pathway
The metabolism of W-18 is expected to proceed through Phase I and Phase II biotransformations, primarily involving hydroxylation and glucuronidation, similar to other synthetic opioids.
Caption: Predicted metabolic pathway of W-18.
Experimental Workflow for W-18 Metabolite Analysis
The following diagram illustrates the general workflow for the analysis of W-18 metabolites from a biological sample using an internal standard.
Caption: General experimental workflow for W-18 analysis.
Logical Relationship: Comparison of Internal Standards
This diagram illustrates the key comparative aspects between deuterated and ¹³C-labeled internal standards.
Caption: Comparison of deuterated vs. ¹³C-labeled standards.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for the Analysis of Nor-W-18
For Researchers, Scientists, and Drug Development Professionals
The emergence of potent novel psychoactive substances (NPS), such as the synthetic opioid analog nor-W-18, presents a significant challenge to forensic and clinical laboratories. The accurate and reliable detection and quantification of these compounds are crucial for public health and safety. This guide provides a comparative overview of two powerful analytical techniques for the analysis of nor-W-18: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a generalized workflow for the analysis of such compounds.
While direct comparative studies and cross-validation data for nor-W-18 are limited in publicly available literature, this guide synthesizes information from studies on the closely related W-18 and other synthetic opioids to provide a valuable benchmark for laboratories.[1] The primary technique reported for the quantification of W-18 in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is renowned for its high sensitivity and specificity.[2]
Data Presentation: Performance Characteristics
The selection of an analytical method often involves a trade-off between various performance parameters. The following table summarizes key quantitative data for an LC-MS/MS method developed for the analysis of W-18 in whole blood, which can be considered indicative for the analysis of its demethylated metabolite, nor-W-18.[3] Due to the scarcity of published GC-MS methods for W-18 or nor-W-18, a direct comparison of all validation parameters is not currently possible. GC-MS is a viable alternative, particularly for certain research applications, though it may require derivatization for thermally labile compounds.[3]
Table 1: Performance Characteristics of an LC-MS/MS Method for W-18 Analysis [3]
| Validation Parameter | Performance |
| Linearity | |
| Linear Range | 0.025 - 2.5 ng/mL |
| Correlation Coefficient (R²) | > 0.99 |
| Accuracy | |
| Low QC (0.075 ng/mL) | 102.7% |
| Mid QC (0.75 ng/mL) | 98.9% |
| High QC (2.0 ng/mL) | 97.5% |
| Precision | |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 15% |
| Limit of Detection (LOD) | 5 ng/ml |
| Limit of Quantitation (LOQ) | 20 ng/ml |
| Recovery | 96% |
Note: Data is based on a representative LC-MS/MS method for W-18 in whole blood and urine. The performance of a method for nor-W-18 is expected to be similar.
Methodological Showdown: LC-MS vs. GC-MS
While both techniques are powerful tools for quantitative analysis, their principles and workflows offer distinct advantages and disadvantages for the analysis of nor-W-18.
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Advantages: High sensitivity and selectivity, particularly with tandem mass spectrometry (LC-MS/MS). It is well-suited for the analysis of polar and thermally labile compounds like many synthetic opioids and their metabolites, often without the need for chemical derivatization. This simplifies sample preparation and allows for higher throughput.
-
Disadvantages: Susceptibility to matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, potentially impacting accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Advantages: A robust and reliable technique that is well-established in many laboratories. It can offer excellent chromatographic separation for a wide range of volatile and semi-volatile compounds.
-
Disadvantages: Often requires a derivatization step to increase the volatility and thermal stability of polar analytes like nor-W-18. This additional sample preparation step can introduce variability and increase the overall analysis time.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the analysis of novel psychoactive substances like nor-W-18, from sample reception to final data analysis.
Detailed Experimental Protocols
Detailed methodologies are critical for the replication and validation of analytical tests. Below are representative protocols for the analysis of synthetic opioids using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for nor-W-18 in Biological Matrices
This protocol is a representative method for the quantitative analysis of nor-W-18 in matrices such as whole blood or urine.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of the biological sample (e.g., whole blood, urine), add an appropriate internal standard (e.g., nor-W-18-d5).
-
Perform a solid-phase extraction for sample clean-up and concentration.
-
Condition an SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of nor-W-18 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for nor-W-18 and its internal standard.
-
GC-MS Protocol for nor-W-18 in Biological Matrices
This protocol is a representative method for the analysis of synthetic opioids using GC-MS and may require a derivatization step for a compound like nor-W-18.
-
Sample Preparation:
-
For urine samples, an initial hydrolysis step (enzymatic or acidic) may be necessary to cleave conjugated metabolites.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.
-
Derivatization: The dried extract is derivatized using a suitable agent (e.g., silylation or acylation reagent) to improve volatility and thermal stability.
-
The derivatized sample is then reconstituted in a suitable solvent for injection.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.
-
Detection: Full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of nor-W-18. LC-MS/MS currently stands out as the more prevalent and often more suitable method due to its high sensitivity and ability to analyze polar, thermally labile compounds without derivatization. However, GC-MS remains a valuable and reliable alternative. The choice between the two methods will ultimately depend on the specific laboratory's resources, expertise, and the specific requirements of the analysis. A thorough cross-validation of any developed method is crucial to ensure accurate and reliable results.
References
Performance Characteristics of Nor-W-18-d4: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nor-W-18-d4 is the deuterated analog of Nor-W-18, a metabolite of W-18. The W-series of compounds were initially synthesized in the 1980s during research into analgesics.[1] Early reports and media coverage erroneously described W-18 as an ultrapotent opioid, sparking significant interest and concern. However, comprehensive pharmacological studies have since demonstrated that W-18 and its metabolites are not opioid receptor agonists.[2][3] This guide provides a comparative analysis of the performance characteristics of W-18, the parent compound of this compound, in contrast to classical opioids and other relevant ligands. The inclusion of deuterium in this compound is intended to modify its pharmacokinetic profile, a common strategy in drug development to improve metabolic stability.[4][5]
The Deuterium Switch: Implications for this compound
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can significantly alter the metabolic fate of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those involving cytochrome P450 enzymes. This "deuterium switch" can lead to:
-
Increased half-life: A slower rate of metabolism can prolong the compound's presence in the body.
-
Reduced formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts.
-
Improved pharmacokinetic profile: Overall, deuteration can lead to more predictable and sustained drug exposure.
It is therefore anticipated that this compound would exhibit a longer half-life and altered metabolism compared to its non-deuterated counterpart, Nor-W-18. However, it is crucial to note that deuteration does not typically alter the fundamental pharmacology of a molecule at its target receptors. Therefore, the binding and functional characteristics of W-18 are considered directly relevant to understanding the expected activity of this compound.
Comparative Analysis of Receptor Binding Profiles
Contrary to initial hypotheses, W-18 does not exhibit detectable activity at mu, delta, kappa, or nociception opioid receptors. This is a critical distinction from classical opioid analgesics like morphine and fentanyl. Instead, W-18 has been found to have a weak affinity for the sigma-1 receptor and the translocator protein (18 kDa), also known as the peripheral benzodiazepine receptor.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference Ligand | Reference Ligand Ki (nM) |
| W-18 | Sigma-1 | 271 | (+)-Pentazocine | ~10 |
| Translocator Protein (TSPO) | 271 | PK 11195 | ~1-10 | |
| μ-Opioid | No detectable activity | Morphine | ~1-10 | |
| δ-Opioid | No detectable activity | Naltrindole | ~0.1-1 | |
| κ-Opioid | No detectable activity | U-50,488 | ~1-10 | |
| Morphine | μ-Opioid | ~1-10 | - | - |
| Fentanyl | μ-Opioid | ~0.1-1 | - | - |
| (+)-Pentazocine | Sigma-1 | ~10 | - | - |
| PK 11195 | Translocator Protein (TSPO) | ~1-10 | - | - |
In Vivo Analgesic Performance: A Lack of Opioid Effect
Consistent with its in vitro receptor binding profile, W-18 does not produce opioid-like analgesic effects in established animal models of pain.
| Assay | W-18 | Morphine | Fentanyl |
| Radiant Heat Tail-Flick Assay | No activity | Effective | Effective |
| Acetic Acid-Induced Writhing Test | No activity | Effective | Effective |
| Opioid-Related Behaviors (e.g., Straub tail) | Not induced | Induced | Induced |
Signaling Pathways
The signaling pathways associated with the actual targets of W-18 are distinct from the well-characterized G-protein coupled opioid receptor pathways.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. It is involved in the regulation of calcium signaling and cellular stress responses.
References
- 1. The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes [mdpi.com]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
Assessing the Robustness of Analytical Methods for nor-W-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like nor-W-18, a potent synthetic opioid analog, presents a significant challenge to forensic and clinical laboratories. The accurate and reliable detection and quantification of such compounds are crucial for public health and safety. This guide provides a comparative overview of the primary analytical methods for nor-W-18, focusing on the robustness of these techniques. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical attribute for any analytical procedure.
Due to the limited availability of specific data for nor-W-18, this guide extrapolates information from its close structural analog, W-18, and other relevant synthetic opioids. The primary analytical techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis of Analytical Method Performance
The selection of an analytical method is often a balance between various performance characteristics. The following table summarizes key quantitative data for LC-MS/MS and GC-MS methods, providing a framework for comparing their suitability for the analysis of nor-W-18.
| Performance Parameter | LC-MS/MS | GC-MS | Alternative Method (Immunoassay) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 10 ng/mL | 5 - 20 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | Not Applicable (Qualitative/Semi-quantitative) |
| Precision (%RSD) | < 15% | < 20% | High variability |
| Accuracy (%Recovery) | 85 - 115% | 80 - 120% | Variable, prone to cross-reactivity |
| Specificity | High | High (with derivatization) | Moderate to Low |
| Sample Throughput | High | Moderate | Very High |
| Cost per Sample | High | Moderate | Low |
Experimental Protocols: Methodologies for Robustness Assessment
Detailed methodologies are essential for the validation and comparison of analytical methods. Below are representative protocols for sample preparation and analysis of synthetic opioids like nor-W-18.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of biological matrix (e.g., urine, blood), add an internal standard (e.g., nor-W-18-d5).
-
Pre-treat the sample by hydrolysis or protein precipitation.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and an appropriate buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a suitable solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
2. Instrumental Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for nor-W-18 and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of biological matrix, add an internal standard.
-
Adjust the sample pH to >9 with a suitable buffer.
-
Add an immiscible organic solvent (e.g., ethyl acetate/hexane mixture).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve volatility and thermal stability.
-
Heat the sample to facilitate the derivatization reaction.
3. Instrumental Analysis:
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
Mandatory Visualization: Workflows and Pathways
To visually represent the intricate processes involved in assessing the robustness of an analytical method, the following diagrams have been generated using the DOT language.
Discussion on Method Robustness
The robustness of an analytical method is paramount for ensuring the reliability of results, especially in forensic and clinical settings where outcomes can have significant legal and health implications.
LC-MS/MS: This technique is generally considered highly robust for the analysis of synthetic opioids. The use of a stable isotope-labeled internal standard, such as nor-W-18-d5, is crucial as it co-elutes with the analyte and effectively compensates for variations in sample preparation and instrumental response. However, certain parameters can influence the method's performance:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization efficiency and chromatographic retention of nor-W-18. A consistent and well-buffered mobile phase is essential for reproducible results.
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase can alter the selectivity and resolution of the separation. Small variations in the gradient composition can lead to shifts in retention time.
-
Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with nor-W-18 and either suppress or enhance its ionization in the mass spectrometer. Robust sample preparation techniques like SPE are vital to minimize these effects.
GC-MS: While also a powerful technique, the robustness of GC-MS methods for compounds like nor-W-18 can be more challenging to maintain.
-
Derivatization: This step is often necessary to improve the volatility and thermal stability of the analyte. The completeness and reproducibility of the derivatization reaction are critical for accurate quantification. Incomplete derivatization can lead to peak tailing and inaccurate results.
-
Injector Temperature: The temperature of the GC inlet must be optimized to ensure efficient vaporization of the derivatized analyte without causing thermal degradation.
-
Column Inertness: Active sites on the GC column can lead to analyte adsorption and peak tailing. Regular column maintenance and the use of inert columns are important for maintaining method robustness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
